Tritrpticin
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKYRNHHOBRIOY-HQUBJAAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H132N28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1902.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tritrpticin: A Technical Guide to its Amino acid Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial peptide Tritrpticin, focusing on its amino acid sequence, three-dimensional structure, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.
Amino Acid Sequence and Physicochemical Properties
This compound is a 13-amino acid cationic peptide belonging to the cathelicidin family of antimicrobial peptides.[1][2][3] Its primary sequence is characterized by a high proportion of Tryptophan (Trp) and Arginine (Arg) residues, which are crucial for its antimicrobial activity.[1][4] The sequence was identified in a potential porcine cathelicidin cDNA.
The table below summarizes the amino acid sequence and key physicochemical properties of this compound.
| Property | Value |
| Amino Acid Sequence | VRRFPWWWPFLRR |
| One-Letter Code | Val-Arg-Arg-Phe-Pro-Trp-Trp-Trp-Pro-Phe-Leu-Arg-Arg |
| Length | 13 residues |
| Cationic Residues | 4 (Arginine) |
| Aromatic Residues | 3 (Tryptophan), 2 (Phenylalanine) |
| Proline Residues | 2 |
Three-Dimensional Structure
In aqueous solution, this compound exists in a largely unstructured or random coil conformation. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles, it adopts a distinct and stable three-dimensional structure. This induced folding is critical for its biological function. The structure has been elucidated using two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
The key structural features of micelle-bound this compound are:
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Turn-Turn Motif: The peptide forms two adjacent turns stabilized by the two Proline residues.
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First Turn: Encompasses residues Phe4 to Trp7.
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Second Turn: A well-defined 3(10)-helical turn involving residues Trp8 to Leu11.
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Amphipathic Nature: The structure is highly amphipathic, with the hydrophobic residues (Trp, Phe, Leu, Val) clustered on one face of the molecule and the cationic Arginine residues on the opposite face. This spatial arrangement is crucial for its interaction with and disruption of microbial membranes.
The structural data for this compound is available in the Protein Data Bank (PDB) under the accession code 1D6X .
Structural Statistics
The precision of the NMR-derived structure is reflected in the root-mean-square deviation (RMSD) values for the ensemble of calculated structures.
| Structural Region | Backbone Atoms RMSD (Å) | Heavy Atoms RMSD (Å) |
| Residues 4-11 | 0.28 | 0.77 |
| Residues 1-13 (Overall) | 1.62 | 3.27 |
Data obtained from the NMR analysis of this compound in SDS micelles.
Experimental Protocols
The characterization of this compound's structure and function relies on a combination of biophysical and microbiological techniques.
Peptide Synthesis and Purification
This compound and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.
Structural Analysis
CD spectroscopy is employed to assess the secondary structure of this compound in different environments. In aqueous solution, the CD spectrum is characteristic of a random coil. Upon addition of membrane mimetics like SDS, the spectrum changes, indicating a transition to a more ordered structure. However, the high content of aromatic residues, particularly Tryptophan, can complicate the interpretation of CD spectra for detailed secondary structure quantification.
Two-dimensional NMR spectroscopy is the primary method for determining the high-resolution three-dimensional structure of this compound in a membrane-like environment. The peptide is typically dissolved in a solution containing deuterated SDS micelles. A series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to obtain distance and dihedral angle restraints, which are then used for structure calculation.
Functional Assays
The antimicrobial potency of this compound is evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi.
Several biophysical assays are used to characterize the interaction of this compound with model membranes:
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Fluorescence Spectroscopy: The intrinsic fluorescence of the Tryptophan residues is utilized to monitor the peptide's insertion into lipid bilayers and its protection from soluble quenchers.
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Dye Leakage Assays: The ability of this compound to permeabilize lipid vesicles is assessed by monitoring the leakage of entrapped fluorescent dyes.
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Membrane Depolarization Assays: The effect of the peptide on the membrane potential of bacterial cells is measured using potential-sensitive dyes.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the disruption of microbial cell membranes. Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes. The hydrophobic face of the peptide then inserts into the lipid bilayer, leading to membrane permeabilization and cell death. Some studies suggest that in addition to direct membrane disruption, this compound may also translocate across the membrane to interact with intracellular targets.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Structural and Functional Characterization
The following diagram outlines a typical experimental workflow for the comprehensive analysis of this compound.
References
The Core Mechanism of Action of Tritrpticin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin is a 13-amino acid cationic antimicrobial peptide, with the sequence VRRFPWWWPFLRR, originally identified from the porcine bone marrow.[1] It belongs to the cathelicidin family of antimicrobial peptides, a critical component of the innate immune system.[2] Characterized by its richness in tryptophan and arginine residues, this compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antimicrobial action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Molecular Structure and Amphipathicity
The structure of this compound is fundamental to its function. In an aqueous environment, the peptide is largely unstructured. However, upon interaction with a membrane-mimetic environment, such as sodium dodecyl sulfate (SDS) micelles, it adopts a distinct amphipathic conformation.[2] NMR studies have revealed a turn-turn structure, with the hydrophobic tryptophan and phenylalanine residues clustered on one face of the peptide and the cationic arginine residues on the opposite face. This spatial separation of hydrophobic and charged residues is a hallmark of many membrane-active antimicrobial peptides and is crucial for its interaction with and disruption of microbial membranes.
Primary Mechanism of Action: Membrane Disruption
The primary mode of action of this compound involves the direct disruption of the bacterial cell membrane integrity. This process can be dissected into several key stages:
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Electrostatic Attraction: The positively charged arginine residues of this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding concentrates the peptide at the bacterial cell surface.
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Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic face of the peptide, rich in tryptophan residues, inserts into the hydrophobic core of the lipid bilayer. The tryptophan residues, with their large indole side chains, have a strong preference for the interfacial region of the membrane.
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Pore Formation: The insertion of multiple this compound molecules into the membrane leads to the formation of transmembrane pores. Biophysical studies, including calcein leakage and lipid flip-flop assays, strongly suggest that this compound forms "toroidal pores". In the toroidal pore model, the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the antimicrobial peptides. This leads to the leakage of intracellular contents, such as ions and metabolites, and ultimately cell death.
Potential Intracellular Targets
While membrane disruption is the primary bactericidal mechanism, there is evidence to suggest that this compound may also have intracellular targets. Once the membrane is permeabilized, the peptide can translocate into the cytoplasm and potentially interfere with essential cellular processes. However, the specific intracellular targets and the significance of this secondary mechanism to the overall antimicrobial activity are still under investigation.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide/Analog | Target Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 4 - 8 | |
| This compound | Staphylococcus aureus | 2 - 4 | |
| This compound | Pseudomonas aeruginosa | 0.5 - 8 | |
| Tritrp1 (amidated) | Escherichia coli | 2 - 4 | |
| Tritrp1 (amidated) | Staphylococcus aureus | 1 - 2 | |
| Tritrp4 (Trp -> Phe) | Escherichia coli | 20 - 40 | |
| Tritrp4 (Trp -> Phe) | Staphylococcus aureus | 10 - 20 |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology: A standard broth microdilution method is used.
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Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
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Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
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Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial peptide in a 96-well microtiter plate.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Observation: The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.
Calcein Leakage Assay
Objective: To assess the ability of a peptide to permeabilize lipid vesicles.
Methodology: This assay measures the release of a fluorescent dye, calcein, from large unilamellar vesicles (LUVs).
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LUV Preparation: Prepare LUVs of a desired lipid composition (e.g., POPC/POPG) containing a self-quenching concentration of calcein (e.g., 50 mM). Remove free calcein by size-exclusion chromatography.
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Fluorescence Measurement: Dilute the calcein-loaded LUVs in a cuvette to a final lipid concentration of 25 µM. Monitor the baseline fluorescence (excitation at 490 nm, emission at 520 nm).
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Peptide Addition: Add the antimicrobial peptide to the cuvette at the desired concentration.
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Data Acquisition: Record the increase in fluorescence over time as calcein is released from the vesicles and its self-quenching is relieved.
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Maximum Leakage: Add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence.
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Calculation: Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] x 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence.
Lipid Flip-Flop Assay
Objective: To determine if a peptide induces the translocation of lipids between the two leaflets of a lipid bilayer, a characteristic of toroidal pore formation.
Methodology: This assay uses a fluorescently labeled lipid (e.g., NBD-PE) and a quenching agent.
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Asymmetrically Labeled Vesicles: Prepare LUVs containing a small amount of NBD-labeled phospholipid, which is initially present in both leaflets.
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Quenching: Add a membrane-impermeable reducing agent (e.g., sodium dithionite) to the outside of the vesicles to quench the fluorescence of the NBD probes in the outer leaflet.
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Peptide Addition: Add the antimicrobial peptide to the asymmetrically labeled vesicles.
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Fluorescence Monitoring: Monitor the decrease in fluorescence over time. A decrease in fluorescence indicates that NBD-labeled lipids from the inner leaflet are flipping to the outer leaflet and being quenched.
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Calculation: The rate of fluorescence decay is proportional to the rate of lipid flip-flop.
Outer Membrane Permeabilization Assay (NPN Uptake)
Objective: To assess the permeabilization of the outer membrane of Gram-negative bacteria.
Methodology: This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in hydrophobic environments.
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Cell Preparation: Harvest mid-log phase Gram-negative bacteria and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
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NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.
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Peptide Addition: Add the antimicrobial peptide at various concentrations.
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Fluorescence Measurement: Measure the increase in fluorescence (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates that NPN has partitioned into the hydrophobic interior of the outer membrane, signifying its permeabilization.
Inner Membrane Depolarization Assay (diSC₃-5)
Objective: To measure the depolarization of the bacterial cytoplasmic membrane potential.
Methodology: This assay uses the potentiometric fluorescent dye diSC₃-5, which accumulates in polarized membranes, leading to self-quenching of its fluorescence.
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Cell Preparation: Harvest mid-log phase bacteria and resuspend them in a buffer containing a low concentration of K⁺.
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Dye Loading: Add diSC₃-5 to the cell suspension and incubate to allow the dye to accumulate in the energized membranes, resulting in quenched fluorescence.
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Peptide Addition: Add the antimicrobial peptide.
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Fluorescence Measurement: Monitor the increase in fluorescence (excitation at 622 nm, emission at 670 nm). Depolarization of the membrane potential causes the release of the dye into the medium, leading to an increase in fluorescence.
Visualizing the Mechanism and Workflows
Caption: The proposed mechanism of action for this compound.
Caption: Experimental workflow for the Calcein Leakage Assay.
Caption: Workflow for the NPN Uptake Assay.
Conclusion
This compound exerts its potent antimicrobial activity primarily through the disruption of bacterial membrane integrity. Its amphipathic structure facilitates a multi-step process involving electrostatic attraction, hydrophobic insertion, and the formation of toroidal pores, leading to the leakage of cellular contents and cell death. While the potential for intracellular activity exists, membrane disruption remains the cornerstone of its mechanism. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this promising antimicrobial peptide.
References
Tritrpticin: A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin is a 13-amino-acid cationic antimicrobial peptide, rich in tryptophan and arginine residues, with the sequence VRRFPWWWPFLRR.[1][2] Originally identified from a porcine cathelicidin cDNA, this peptide has demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa.[2][3] Its potent antimicrobial properties and unique structural characteristics make it a subject of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailing its activity through quantitative data, outlining the experimental protocols used for its evaluation, and visualizing its proposed mechanism of action.
Antimicrobial Spectrum of Activity: Quantitative Data
The antimicrobial efficacy of this compound has been quantified against a range of microorganisms using standardized methodologies. The most common metric for quantifying the activity of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The data presented in the following tables summarize the reported MIC values for this compound against various bacterial and protozoal species.
Table 1: Antibacterial Activity of this compound
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 5 | [1] |
| Staphylococcus aureus | (Not Specified) | ~2-fold more active than against E. coli | |
| Gram-Negative Bacteria | |||
| Escherichia coli | (Not Specified) | 10 | |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 8 | |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - 8 |
Table 2: Antiprotozoal Activity of this compound
| Target Organism | Effect | Concentration (µg/mL) | Reference |
| Trichomonas vaginalis | Reduced viability and growth | 100 - 200 |
Experimental Protocols
The quantitative data presented above are primarily derived from standardized antimicrobial susceptibility testing methods. The following section details the typical experimental protocols for two commonly used assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted procedure for determining the MIC of an antimicrobial agent and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
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Sterile 96-well microtiter plates
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial inoculum standardized to 0.5 McFarland turbidity
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This compound stock solution
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Sterile diluent (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)
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Incubator (35°C ± 2°C)
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Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is performed in the 96-well microtiter plate using the appropriate diluent to achieve a range of desired concentrations.
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Inoculum Preparation: The bacterial culture is grown to the mid-logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The inoculum is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
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Incubation: The microtiter plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.
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MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Radial Diffusion Assay
The radial diffusion assay is another method used to assess the antimicrobial activity of peptides.
Materials:
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Petri dishes
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Agarose
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Tryptic Soy Broth (TSB) or other suitable growth medium
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Bacterial inoculum
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This compound stock solution
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Sterile punch for creating wells in the agar
Procedure:
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Preparation of Agar Plates: A nutrient-rich agar (e.g., TSB with 1% agarose) is prepared and autoclaved. The molten agar is cooled to approximately 45-50°C.
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Inoculation of Agar: The standardized bacterial inoculum is added to the molten agar to a final concentration of approximately 1 x 10^6 CFU/mL and mixed gently. The inoculated agar is then poured into Petri dishes and allowed to solidify.
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Well Creation: Once the agar has solidified, small wells (typically 3-4 mm in diameter) are punched into the agar using a sterile tool.
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Application of Peptide: A specific volume of the this compound solution (at a known concentration) is added to each well.
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Incubation: The plates are incubated at 37°C for 18-24 hours.
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Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Mechanism of Action
This compound exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. Its cationic nature facilitates the initial electrostatic interaction with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The tryptophan residues are crucial for its membrane-disruptive activities, as they anchor the peptide to the lipid bilayer. The proposed mechanisms of membrane disruption by antimicrobial peptides like this compound are illustrated in the diagrams below.
Caption: A flowchart illustrating the general mechanism of action for cationic antimicrobial peptides like this compound.
Caption: A diagram outlining the primary theoretical models for how antimicrobial peptides disrupt microbial membranes.
Conclusion
This compound is a promising antimicrobial peptide with a broad spectrum of activity. Its ability to target and disrupt microbial membranes makes it an attractive candidate for the development of new anti-infective therapies, particularly in an era of increasing antibiotic resistance. Further research is warranted to fully elucidate its spectrum of activity, optimize its therapeutic potential, and evaluate its efficacy and safety in preclinical and clinical settings. This guide provides a foundational understanding of this compound's antimicrobial properties to aid researchers and drug development professionals in this endeavor.
References
The Antifungal Properties of Tritrpticin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin is a 13-amino acid cationic antimicrobial peptide, originally identified in porcine neutrophils, belonging to the cathelicidin family. Its primary sequence is Val-Arg-Arg-Phe-Pro-Trp-Trp-Trp-Pro-Phe-Leu-Arg-Arg (VRRFPWWWPFLRR). A notable feature of this compound is its high content of tryptophan and arginine residues, which contribute to its amphipathic nature and broad-spectrum antimicrobial activity against bacteria, fungi, and even some viruses. This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its effects.
Mechanism of Action
The primary antifungal mechanism of this compound is believed to be the permeabilization of the fungal cell membrane, a characteristic shared with many other tryptophan-rich antimicrobial peptides.[1] The cationic nature of this compound facilitates its initial electrostatic interaction with negatively charged components of the fungal cell surface. Following this initial binding, the hydrophobic tryptophan residues are thought to insert into the lipid bilayer, leading to membrane disruption and the formation of pores or channels. This disruption of the fungal membrane results in the leakage of essential intracellular contents and dissipation of the membrane potential, ultimately leading to cell death.
While direct membrane disruption is a key aspect of its fungicidal activity, there is also evidence to suggest that this compound may have intracellular targets.[1] However, the specific intracellular mechanisms have not been fully elucidated for this particular peptide. Based on the known effects of other tryptophan-rich antimicrobial peptides, it is hypothesized that upon entering the fungal cell, this compound could interfere with vital cellular processes such as DNA and protein synthesis, or induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic or other programmed cell death pathways.
Putative Signaling Pathway for this compound-Induced Fungal Cell Death
The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on its known membrane-disrupting properties and the inferred downstream effects observed with similar antimicrobial peptides.
Caption: A proposed model for the antifungal action of this compound.
Data Presentation: Antifungal Activity
The antifungal activity of this compound has been evaluated against various fungal species. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the fungus. The following table summarizes the available data on the antifungal spectrum of this compound.
| Fungal Species | MIC Range (µM) | Reference |
| Aspergillus fumigatus | 3.91 - 250 | [2] |
| Candida albicans | Weak inhibitory effect | [2] |
Note: Specific MIC values for Candida albicans are not consistently reported in the reviewed literature, with sources indicating a generally weak inhibitory effect.
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
a. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) until sufficient growth is observed.
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For yeasts, colonies are suspended in sterile saline or phosphate-buffered saline (PBS) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
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For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80), and the resulting conidial suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.
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The final inoculum is prepared by diluting the standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
b. Assay Procedure:
-
This compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
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An equal volume of the prepared fungal inoculum is added to each well.
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The plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
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The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth in the control wells (containing no peptide), as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Membrane Permeabilization Assay (Calcein Leakage)
This assay assesses the ability of this compound to disrupt fungal model membranes (liposomes).
a. Preparation of Calcein-Loaded Vesicles:
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Lipids (e.g., a mixture of phosphatidylcholine and ergosterol to mimic fungal membranes) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film.
-
The lipid film is hydrated with a solution containing a fluorescent dye, such as calcein, at a self-quenching concentration.
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The resulting suspension is subjected to freeze-thaw cycles and extrusion through polycarbonate filters to form unilamellar vesicles of a defined size.
-
Free, unencapsulated calcein is removed by size-exclusion chromatography.
b. Assay Procedure:
-
The calcein-loaded vesicles are diluted in a buffer to a suitable concentration.
-
This compound is added to the vesicle suspension at various concentrations.
-
The fluorescence intensity is monitored over time. An increase in fluorescence indicates the leakage of calcein from the vesicles due to membrane permeabilization by this compound.
-
The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent (e.g., Triton X-100).
Visualizations
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Caption: A flowchart of the broth microdilution method for MIC testing.
Experimental Workflow: Membrane Permeabilization Assay
The following diagram outlines the key steps in a calcein leakage assay to assess membrane disruption.
Caption: A flowchart of the membrane permeabilization (calcein leakage) assay.
Conclusion
This compound is a promising antimicrobial peptide with demonstrated antifungal activity. Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to cell death. While its efficacy against some key fungal pathogens like Candida albicans appears to be modest, its broad-spectrum activity warrants further investigation, particularly in synergistic combinations with conventional antifungal agents. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued exploration of this compound and its analogues as potential next-generation antifungal therapeutics. Further research is needed to fully elucidate any intracellular mechanisms of action and to establish a more comprehensive profile of its antifungal spectrum with specific MIC values against a wider range of clinically relevant fungi.
References
In-Depth Technical Guide to the Anticancer Activity of Tritrpticin Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of Tritrpticin peptides, a class of antimicrobial peptides (AMPs) with promising therapeutic potential. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved biological pathways and experimental workflows.
Introduction to this compound and its Anticancer Potential
This compound is a 13-amino acid cationic peptide (VRRFPWWWPFLRR) originally isolated from porcine bone marrow.[1] Like many other AMPs, this compound exhibits broad-spectrum antimicrobial activity.[2] Beyond its antimicrobial functions, a growing body of evidence highlights its selective cytotoxic effects against various cancer cell lines, establishing it as a promising candidate for anticancer peptide (ACP) development.[1][3] The primary proposed mechanism for its anticancer activity is the permeabilization of cancer cell membranes, leading to a non-apoptotic form of cell death.[3] This guide delves into the specifics of this mechanism and the available data supporting its therapeutic potential.
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound and its analogs has been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Peptides Against Cancer Cell Lines
| Peptide/Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | Jurkat (T-cell leukemia) | 18.3 | |
| Buforin IIb (related ACP) | PC-3 (prostate cancer) | < 8 | |
| Buforin IIb (related ACP) | Du-145 (prostate cancer) | < 8 |
Note: Data for a broader range of cancer cell lines for this compound itself is limited in the currently available literature. The data for Buforin IIb is included to provide context for the potential potency of similar Trp-Arg-rich peptides.
Table 2: Hemolytic Activity of this compound Peptides
| Peptide/Analog | Cell Type | Activity | Reference(s) |
| This compound Analogs | Human Red Blood Cells | Low to high, depending on modifications |
Note: The hemolytic activity of this compound analogs can be modulated through amino acid substitutions, with some modifications leading to reduced toxicity against normal cells.
Mechanism of Action: Membrane Permeabilization and Necroptosis
The primary mechanism of action of this compound against cancer cells is the disruption of the cell membrane. This interaction is thought to be initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the cancer cell membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization.
A key finding is that this membrane disruption induces a form of cell death that appears to be non-apoptotic, as it occurs without the formation of apoptotic bodies. This suggests a necrotic or necroptotic pathway. Necroptosis is a form of programmed necrosis that is independent of caspases and is mediated by specific signaling proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL).
The interaction of this compound with the cancer cell membrane is hypothesized to trigger a signaling cascade that culminates in necroptosis. This can involve an influx of calcium ions (Ca2+) and the release of damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1), which can further propagate the inflammatory response.
Signaling Pathways
The precise signaling pathways triggered by this compound are still under investigation. However, based on the known mechanisms of other membrane-permeabilizing peptides and the observed non-apoptotic cell death, a putative signaling pathway can be proposed.
References
- 1. researchgate.net [researchgate.net]
- 2. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective anticancer activity of synthetic peptides derived from the host defence peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tryptophan Residues in the Antimicrobial Peptide Tritrpticin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tritrpticin, a 13-residue cationic antimicrobial peptide (AMP), exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] A defining structural feature of this compound is its unique central cluster of three consecutive tryptophan (Trp) residues. These residues are not merely structural components but are critical determinants of the peptide's mechanism of action, membrane interaction, and overall biological activity. This technical guide delves into the multifaceted role of tryptophan residues in this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the peptide's functional mechanisms. The insights presented herein are vital for the rational design of novel antimicrobial agents with enhanced efficacy and selectivity.
Introduction: The Significance of Tryptophan in Antimicrobial Peptides
Tryptophan, with its large, hydrophobic indole side chain, possesses unique physicochemical properties that make it a key player in the function of many antimicrobial peptides.[3] Its distinct preference for the interfacial region of lipid bilayers allows it to anchor peptides to the membrane surface, a crucial first step in their antimicrobial action.[3][4] The indole ring can participate in a variety of non-covalent interactions, including hydrophobic, cation-π, and hydrogen bonding, which facilitate peptide-membrane binding and subsequent disruption. In this compound, the concentration of three Trp residues in the central part of the peptide sequence amplifies these effects, making it a powerful model for studying Trp-rich AMPs.
The Central Tryptophan Cluster: A Hub of Activity
The amino acid sequence of this compound is VRRFPWWWPFLRR. The three consecutive tryptophan residues (Trp6, Trp7, and Trp8) form a hydrophobic core that is flanked by cationic arginine (Arg) residues. This amphipathic structure is fundamental to its interaction with the negatively charged components of microbial membranes.
Mechanism of Action: Membrane Permeabilization and Beyond
The primary mechanism of action of this compound is believed to be the permeabilization of the cytoplasmic membrane of susceptible bacteria. The tryptophan residues play a direct role in this process. Upon electrostatic attraction to the bacterial surface, the Trp cluster inserts into the lipid bilayer, leading to membrane perturbation and leakage of cellular contents. Fluorescence spectroscopy studies have confirmed that the Trp residues partition into a more hydrophobic environment upon interaction with membrane mimetics, indicative of their insertion into the lipid core.
While membrane disruption is a key activity, evidence also suggests that this compound may have intracellular targets. The ability of the peptide to translocate across the membrane, a process likely facilitated by the Trp residues, could allow it to interact with intracellular components such as DNA.
dot
Caption: Proposed mechanism of action for this compound.
Positional Importance of Tryptophan Residues
Systematic substitution studies have revealed that not all tryptophan residues in the central cluster contribute equally to this compound's activity. The membrane perturbation capabilities are highly dependent on the location of the Trp residue, with Trp6 being the most critical and Trp8 being the least. This highlights a nuanced structure-activity relationship where the specific position of each Trp residue dictates its precise role in membrane interaction.
Quantitative Analysis of Tryptophan Substitution
To elucidate the specific contribution of the tryptophan residues, various analogs of this compound have been synthesized and their biological activities evaluated. The following tables summarize the key quantitative data from these studies.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound and its Analogs
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
| This compound (Native) | E. coli | 4 | |
| B. subtilis | 2 | ||
| [W6Y, W7Y, W8Y]-Tritrpticin | E. coli | 16 | |
| [W6A, W7A, W8A]-Tritrpticin | E. coli | >64 | |
| [W6F, W7F, W8F]-Tritrpticin | E. coli | 2 | |
| [W6(5OHW)]-Tritrpticin | E. coli | 4 | |
| [W6,7,8(5OHW)]-Tritrpticin | E. coli | 8 |
Data compiled from multiple sources. MIC values can vary slightly based on experimental conditions.
Table 2: Hemolytic Activity of this compound and its Analogs
| Peptide/Analog | Hemolytic Activity (%) at 100 µM | Reference |
| This compound (Native) | ~25% | |
| [W6Y, W7Y, W8Y]-Tritrpticin | <5% | |
| [W6F, W7F, W8F]-Tritrpticin | <10% |
Hemolytic activity is a measure of cytotoxicity against red blood cells and is a critical parameter for therapeutic development.
Key Experimental Protocols
The characterization of this compound and its analogs relies on a suite of biophysical and microbiological assays. Detailed methodologies for key experiments are provided below.
Peptide Synthesis
-
Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin: Rink amide resin for C-terminally amidated peptides.
-
Coupling: Amino acids are activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (N-hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine).
-
Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF (dimethylformamide).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing (MIC Determination)
-
Method: Broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Bacterial strains are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).
-
The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial twofold dilutions of the peptides are prepared in a 96-well microtiter plate.
-
The bacterial suspension is added to each well containing the peptide dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Hemolysis Assay
-
Objective: To assess the cytotoxicity of the peptides against mammalian cells using red blood cells (RBCs) as a model.
-
Procedure:
-
Fresh human or sheep red blood cells are washed multiple times with phosphate-buffered saline (PBS).
-
A suspension of RBCs (typically 2-4% v/v) is prepared in PBS.
-
Serial dilutions of the peptides are incubated with the RBC suspension in a 96-well plate at 37°C for 1 hour.
-
The plate is centrifuged to pellet the intact RBCs.
-
The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a wavelength of 405-450 nm to quantify hemoglobin release.
-
Controls for 0% hemolysis (RBCs in PBS) and 100% hemolysis (RBCs in 0.1% Triton X-100) are included.
-
Hemolytic activity is expressed as a percentage of the 100% hemolysis control.
-
Tryptophan Fluorescence Spectroscopy
-
Principle: The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. A blue shift (shift to shorter wavelengths) in the emission maximum indicates the movement of tryptophan into a more hydrophobic environment, such as the interior of a lipid bilayer.
-
Procedure:
-
A solution of the peptide is prepared in a suitable buffer.
-
The baseline fluorescence emission spectrum is recorded (excitation typically at 280-295 nm, emission scanned from 300-400 nm).
-
Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of model lipids (e.g., POPC, POPG) are titrated into the peptide solution.
-
The fluorescence emission spectrum is recorded after each addition of vesicles.
-
The change in the wavelength of maximum emission (λ_max) is plotted against the lipid concentration to determine the extent of peptide-membrane interaction.
-
dot
Caption: Workflow for Tryptophan Fluorescence Spectroscopy.
Conclusion and Future Directions
The tryptophan residues of this compound are indispensable for its antimicrobial activity. They act as membrane anchors, facilitate membrane disruption, and potentially enable intracellular targeting. Structure-activity relationship studies have demonstrated that while the presence of the Trp cluster is crucial, the specific chemical properties and position of each residue fine-tune the peptide's efficacy and selectivity.
Future research should focus on:
-
Advanced Analogs: Designing novel this compound analogs with non-proteinogenic amino acid substitutions for tryptophan to further probe the specific interactions (e.g., cation-π) that govern activity.
-
Mechanism of Intracellular Action: Elucidating the precise intracellular targets of this compound and the role of tryptophan in translocation and target binding.
-
In Vivo Efficacy: Translating the promising in vitro activity of potent, low-hemolytic this compound analogs into in vivo models of infection.
A thorough understanding of the role of tryptophan in this compound will continue to guide the development of next-generation antimicrobial therapeutics with improved potency and reduced toxicity, a critical need in the face of rising antibiotic resistance.
References
- 1. Hydroxy-tryptophan containing derivatives of this compound: modification of antimicrobial activity and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Proline Residues in the Structural Integrity and Antimicrobial Function of Tritrpticin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tritrpticin, a 13-residue cationic antimicrobial peptide (AMP) with the sequence VRRFPWWWPFLRR, has garnered significant interest for its potent, broad-spectrum antimicrobial activity. A key structural feature of this compound is the presence of two proline residues at positions 5 and 9. These residues are not merely passive components of the peptide backbone; they are crucial determinants of its three-dimensional structure, which in turn dictates its interaction with microbial membranes and its ultimate antimicrobial efficacy. This technical guide delves into the critical importance of these proline residues, summarizing key quantitative data, detailing experimental methodologies, and visualizing the structural implications of their modification.
The Structural Significance of Proline in this compound
In aqueous solution, this compound exists in multiple conformations due to the cis-trans isomerization of the peptide bonds preceding the two proline residues[1]. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, this compound adopts a more defined and stable structure[1][2]. Nuclear Magnetic Resonance (NMR) studies have revealed that in a micellar environment, this compound forms a compact, amphipathic structure characterized by two adjacent turns centered around the Pro5 and Pro9 residues[1][2]. This distinct "turn-turn" conformation is critical for the peptide's function, facilitating the segregation of its hydrophobic and cationic residues. This amphipathic arrangement allows the tryptophan-rich hydrophobic core to insert into the lipid bilayer of the microbial membrane, while the cationic arginine residues interact with the negatively charged components of the membrane surface.
The substitution of these helix-breaking proline residues with helix-promoting alanine residues leads to a significant conformational change. Studies on this compound analogs where one or both prolines are replaced by alanine have shown a transition from the turn-turn structure to a more extended α-helical conformation. This structural alteration has profound implications for the peptide's biological activity.
Quantitative Analysis of Proline-Substituted this compound Analogs
The modification of proline residues in this compound has been a key strategy in structure-activity relationship (SAR) studies. The following tables summarize the quantitative data from various studies on the antimicrobial and hemolytic activities of native this compound and its proline-substituted analogs.
| Peptide/Analog | Sequence | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus | Hemolytic Activity (%) | Reference |
| This compound | VRRFPWWWPFLRR | 4 | 4 | ~10 at 100 µM | |
| Tritrp1 (amidated) | VRRFPWWWPFLRR-NH2 | 2 | 2 | ~15 at 100 µM | |
| Tritrp-P9A | VRRFPWWWAFLRR-NH2 | 1-2 | 1-2 | Not specified | |
| Tritrp-P59A | VRRFAWWWAFLRR-NH2 | 2-4 | 2-4 | Not specified |
| Peptide/Analog | MBIC (μg/mL) vs. P. aeruginosa PAO1 | MBEC (μg/mL) vs. P. aeruginosa PAO1 | Reference |
| Tritrp1 (amidated) | >64 | >64 | |
| Tritrp-P9A | 32 | 64 | |
| Tritrp-P59A | 16 | 32 |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
These data indicate that substitution of proline residues can modulate the antimicrobial and antibiofilm activity of this compound. Notably, the Pro to Ala substitutions, which induce a more helical structure, can lead to enhanced antibiofilm efficacy.
Experimental Protocols
A comprehensive understanding of the role of proline in this compound relies on a combination of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): this compound and its analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.
-
Resin: A suitable resin, such as Rink Amide resin for C-terminally amidated peptides, is used as the solid support.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is typically achieved using a carbodiimide activation method with reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary structure of this compound and its analogs in different environments.
-
Sample Preparation: Peptides are dissolved in a suitable buffer, such as 10 mM sodium phosphate buffer (pH 7.4), to a final concentration of 50-100 µM. To study membrane-induced conformational changes, spectra are also recorded in the presence of membrane mimetics like SDS or DPC micelles, or lipid vesicles.
-
Instrumentation: CD spectra are recorded on a Jasco J-815 spectropolarimeter or a similar instrument.
-
Parameters:
-
Wavelength range: 190-260 nm.
-
Cuvette path length: 1 mm.
-
Bandwidth: 1 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.1 nm.
-
Accumulations: 3-5 scans are averaged for each spectrum.
-
-
Data Analysis: The raw data (in millidegrees) are converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, turn, and random coil structures using deconvolution software such as K2D2 or DichroWeb.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for determining the high-resolution three-dimensional structure of this compound in a membrane-mimetic environment.
-
Sample Preparation:
-
The peptide is dissolved in a 90% H₂O/10% D₂O mixture to a concentration of 1-2 mM.
-
For membrane-bound studies, perdeuterated DPC or SDS micelles are added to the peptide solution at a concentration well above the critical micelle concentration (e.g., 100-200 mM), ensuring a peptide-to-micelle ratio that favors a single peptide molecule per micelle.
-
The pH of the sample is adjusted to a value that slows down amide proton exchange, typically between 4.0 and 5.0.
-
-
NMR Experiments: A suite of two-dimensional NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the amino acid residues. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances (≤ 5 Å), which is crucial for determining the tertiary structure. A mixing time of 100-200 ms is common.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N) peptide is available, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).
-
-
Structure Calculation:
-
The NMR spectra are processed and assigned using software like NMRPipe and SPARKY.
-
NOE cross-peaks are identified, and their intensities are converted into upper distance restraints.
-
Dihedral angle restraints can be derived from coupling constants measured in high-resolution 1D or 2D spectra.
-
The final structure is calculated using molecular dynamics and simulated annealing protocols with software such as CYANA, XPLOR-NIH, or AMBER. A family of the lowest energy structures is generated and analyzed.
-
Antimicrobial Activity Assays
The antimicrobial potency of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains and Growth Conditions: Common test organisms include Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213). Bacteria are grown in cation-adjusted Mueller-Hinton broth (MHB).
-
Microdilution Assay:
-
A twofold serial dilution of the peptide is prepared in MHB in a 96-well microtiter plate.
-
A mid-logarithmic phase bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
-
Visualizing the Impact of Proline Substitution
The following diagrams, generated using Graphviz, illustrate the structural transition of this compound upon proline substitution and a typical experimental workflow for its analysis.
Conclusion
The two proline residues in this compound are indispensable for establishing its native, functionally critical turn-turn structure in a membrane environment. This conformation is key to its amphipathic nature, which drives its antimicrobial activity. Modification of these proline residues, particularly through substitution with alanine, results in a distinct structural transition to a more α-helical form. This change, in turn, alters the peptide's biological activity profile, sometimes leading to enhanced potency against bacterial biofilms. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the intricate structure-function relationships of this compound and to design novel analogs with improved therapeutic potential. A thorough understanding of the role of these pivotal proline residues is paramount for the rational design of next-generation antimicrobial agents based on the this compound scaffold.
References
- 1. Structure-Function Analysis of this compound Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
Tritrpticin: A Technical Guide to a Cathelicidin Antimicrobial Peptide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Tritrpticin is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family.[1][2] First identified from the cDNA of porcine bone marrow, this 13-amino-acid peptide has garnered significant interest within the scientific community due to its robust activity against a range of bacterial and fungal pathogens.[3][4] As an archetypal tryptophan- and arginine-rich AMP, this compound's unique structural features and multifaceted mechanism of action make it a compelling candidate for the development of novel anti-infective therapeutics.[1] This technical guide provides an in-depth analysis of this compound, encompassing its molecular characteristics, antimicrobial efficacy, and the experimental methodologies employed in its study.
Molecular Profile of this compound
Classification and Structure
This compound is classified as a cathelicidin, a diverse family of AMPs characterized by a conserved N-terminal cathelin-like domain and a variable C-terminal antimicrobial domain in their precursor form. The mature this compound peptide is derived from this C-terminal region. Its primary sequence is Val-Arg-Arg-Phe-Pro-Trp-Trp-Trp-Pro-Phe-Leu-Arg-Arg (VRRFPWWWPFLRR).
A defining characteristic of this compound is its high content of tryptophan (Trp) and arginine (Arg) residues, which constitute 23% and 30% of the peptide, respectively. This composition is crucial for its antimicrobial function. The four cationic arginine residues are strategically located at the N- and C-termini, contributing to the peptide's overall positive charge and initial electrostatic interaction with negatively charged microbial membranes. The central hydrophobic core, dominated by a unique three-consecutive tryptophan motif, is essential for its membrane-disruptive activities.
In aqueous solution, this compound exists in multiple conformations. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles, it adopts a distinct and stable turn-turn structure. This conformation is stabilized by the two proline residues, which induce two adjacent turns, resulting in an amphipathic fold where the hydrophobic and cationic residues are segregated.
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic arginine residues of the peptide and the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.
Following this initial binding, the hydrophobic tryptophan residues are thought to insert into the lipid bilayer, leading to membrane permeabilization. Several models have been proposed for this disruptive process, including the formation of "toroidal pores," where the peptide and lipid molecules together form the pore lining. Evidence for this includes peptide-induced dye leakage from lipid vesicles.
Interestingly, some studies suggest that membrane depolarization is not the sole mechanism of killing. Analogs of this compound have shown potent antimicrobial activity with negligible membrane-depolarizing effects, hinting at the possibility of translocation across the membrane to engage with intracellular targets.
Antimicrobial and Biological Activities
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Its efficacy has been demonstrated against clinically relevant pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa.
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize reported MIC and MBC values for this compound and its analogs against various microorganisms.
| Peptide/Analog | Escherichia coli | Staphylococcus aureus | Reference |
| This compound | 4 µM | 4 µM | |
| Tritrp1 (amidated) | 4 µM | 4 µM | |
| Tritrp2 (R→K) | 4 µM | 4 µM | |
| Tritrp3 (P→A) | 4 µM | 8 µM | |
| Tritrp6 (W→F) | 4 µM | 4 µM |
| Peptide | Pseudomonas aeruginosa (Clinical Isolates) | Reference |
| This compound | 0.5 - 8 mg/L (MIC) | |
| This compound | 0.5 - 32 mg/L (MBC) |
| Peptide | Aspergillus fumigatus | Candida albicans | Reference |
| This compound | 250 µg/mL (MIC) | 1000 µg/mL (MIC) |
Anti-biofilm Activity
Recent studies have highlighted the potential of this compound and its analogs to inhibit biofilm formation and eradicate established biofilms, which are notoriously resistant to conventional antibiotics. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key parameters in assessing this activity.
| Peptide Analog | P. aeruginosa PAO1 (MBIC) | P. aeruginosa PAO1 (MBEC) | Reference |
| Tritrp-P59A | ~6.25 µM | ~12.5 µM | |
| Tritrp-P9A | ~6.25 µM | ~12.5 µM |
Immunomodulatory Effects
While direct studies on the immunomodulatory signaling of this compound are limited, cathelicidins as a family are known to modulate the host immune response. They can influence processes such as cytokine release and interact with Toll-like receptors (TLRs). For instance, the human cathelicidin LL-37 can synergize with IL-1β to enhance the production of various cytokines. The interaction of AMPs with TLR4, the receptor for LPS, can either trigger or inhibit inflammatory signaling pathways, suggesting a complex role in modulating inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the modified MIC method for cationic antimicrobial peptides to ensure reproducibility and minimize peptide loss due to binding to surfaces.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Test bacterium (e.g., E. coli, S. aureus)
-
This compound or its analogs
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile polypropylene tubes
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of MHB with the test bacterium from an agar plate and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to a final concentration of approximately 2–7 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Serial Dilution: Prepare a stock solution of the peptide in sterile water. Perform serial twofold dilutions in 0.01% acetic acid containing 0.2% BSA in polypropylene tubes to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration that shows no visible bacterial growth.
-
MBC Determination: To determine the MBC, plate 10 µL from the wells showing no growth onto MHB agar plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Calcein Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.
Materials:
-
Lipids (e.g., phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) for bacterial membrane mimics)
-
Calcein
-
HEPES buffer (pH 7.4)
-
Triton X-100
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a solution of 80 mM calcein in HEPES buffer.
-
Subject the suspension to several freeze-thaw cycles to form large unilamellar vesicles (LUVs) encapsulating the calcein.
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in HEPES buffer in a cuvette.
-
Add the this compound peptide at the desired concentration.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. The dequenching of calcein upon release from the vesicles results in an increased fluorescence signal.
-
After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 (e.g., 0.1% final concentration) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis: Calculate the percentage of leakage as follows: % Leakage = [(F_peptide - F_initial) / (F_max - F_initial)] * 100 where F_peptide is the fluorescence in the presence of the peptide, F_initial is the baseline fluorescence, and F_max is the fluorescence after adding Triton X-100.
NMR Spectroscopy of Micelle-Bound this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in membrane-mimetic environments.
Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) this compound
-
Detergent for micelle formation (e.g., sodium dodecyl sulfate - SDS, dodecylphosphocholine - DPC)
-
NMR buffer (e.g., phosphate buffer in H₂O/D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the isotopically labeled peptide in the NMR buffer.
-
Add the detergent from a stock solution to a concentration above its critical micelle concentration (CMC) to ensure the formation of micelles. The peptide-to-detergent ratio needs to be optimized to obtain high-quality spectra.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments, such as 2D ¹H-¹⁵N HSQC, 2D TOCSY, and 2D/3D NOESY spectra. The HSQC spectrum provides information on the backbone amide protons and nitrogens, while TOCSY helps in assigning spin systems to specific amino acid residues. NOESY spectra provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's tertiary structure.
-
-
Structure Calculation:
-
Assign the chemical shifts of the peptide's protons and heteronuclei.
-
Extract distance restraints from the NOESY spectra.
-
Use these restraints in molecular dynamics-based software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the NMR data.
-
The final structure is represented by an ensemble of the lowest-energy conformers.
-
Visualizations: Workflows and Mechanisms
To aid in the understanding of the experimental processes and theoretical models, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Proposed Mechanism of this compound's Antimicrobial Action.
Caption: General Toll-like Receptor 4 (TLR4) Signaling Pathway.
Conclusion and Future Directions
This compound stands out as a promising antimicrobial peptide with a well-defined structure and a potent, membrane-centric mechanism of action. Its broad-spectrum activity, including efficacy against resistant strains and biofilms, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for its continued investigation.
Future research should focus on several key areas. A deeper understanding of its potential for intracellular targeting is warranted. Furthermore, comprehensive studies into the specific immunomodulatory activities of this compound, including its interaction with host cell receptors and its influence on cytokine signaling pathways, will be crucial for its development as a therapeutic agent. Structure-activity relationship studies on novel analogs could also lead to the design of peptides with enhanced efficacy and reduced toxicity, paving the way for clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Recombinant Expression of Tritrpticin in Escherichia coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin is a short, 13-amino acid cationic antimicrobial peptide (AMP) with the sequence VRRFPWWWPFLRR, originally identified in porcine neutrophils. Its potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains, has garnered significant interest for its potential as a novel therapeutic agent. The production of this compound through chemical synthesis can be costly for large-scale applications. Recombinant expression in microbial hosts like Escherichia coli offers a cost-effective and scalable alternative. However, the inherent toxicity of AMPs to the host organism presents a significant challenge. This document provides detailed application notes and protocols for the successful recombinant expression of this compound in E. coli, focusing on strategies to overcome toxicity and optimize yield. The use of a fusion tag, specifically the Small Ubiquitin-like Modifier (SUMO), is highlighted as a key strategy to enhance expression, improve solubility, and protect the host from the peptide's antimicrobial activity.
Key Considerations for Recombinant this compound Expression
The primary obstacle in expressing this compound in E. coli is its antimicrobial nature, which can be lethal to the host cells. To circumvent this, a common and effective strategy is to express this compound as a fusion protein. A suitable fusion partner can mask the toxicity of the peptide, enhance its solubility, and facilitate downstream purification. The SUMO fusion system has proven to be particularly effective for the production of AMPs for several reasons:
-
Enhanced Solubility and Proper Folding: The SUMO tag acts as a molecular chaperone, promoting the correct folding of the fusion protein and preventing the formation of insoluble inclusion bodies.[1][2]
-
Protection from Proteolysis: By fusing this compound to the C-terminus of SUMO, the peptide is shielded from degradation by host cell proteases.[3]
-
Masking of Toxicity: The fusion of SUMO to this compound neutralizes its antimicrobial activity, allowing for high levels of expression without killing the E. coli host.
-
Specific Cleavage: A key advantage of the SUMO system is the availability of highly specific SUMO proteases (e.g., Ulp1) that recognize the tertiary structure of SUMO and cleave the fusion protein precisely at the junction, releasing the target peptide with its native N-terminus.[3]
Data Presentation
Table 1: Comparison of Recombinant Antimicrobial Peptide Yields in E. coli
| Antimicrobial Peptide | Expression System | Fusion Tag | Yield (mg/L of culture) | Reference |
| Human β-defensin 2 | pET-based | ΔI-CM mini-intein + 18A | 0.82 ± 0.24 | [4] |
| LL-37 | pET-based | ΔI-CM mini-intein + 18A | 0.59 ± 0.11 | |
| Cecropin A (1–8)–LL37 (17–30) | pET-SUMO | SUMO | 17.54 (pure peptide) | |
| AL32-P113 | pTXB-1 | Intein | 12.1 (pure peptide) | |
| Cath-A | pET-32a(+) | Thioredoxin (Trx) | 17.6 (partially purified) |
Experimental Protocols
Protocol 1: Cloning of this compound Gene into pET-SUMO Vector
This protocol describes the cloning of the synthetic this compound gene into the pET-SUMO expression vector using restriction enzyme digestion and ligation.
Materials:
-
Synthetic gene encoding this compound with appropriate restriction sites (e.g., BamHI and XhoI)
-
pET-SUMO vector
-
Restriction enzymes (e.g., BamHI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
E. coli DH5α competent cells
-
LB agar plates with kanamycin (50 µg/mL)
-
Plasmid purification kit
-
DNA sequencing service
Methodology:
-
Restriction Digest of Vector and Insert:
-
Set up two separate digestion reactions, one for the pET-SUMO vector and one for the synthetic this compound gene.
-
For a typical 20 µL reaction, use 1 µg of plasmid DNA or insert, 2 µL of 10x restriction buffer, 1 µL of each restriction enzyme (e.g., BamHI and XhoI), and nuclease-free water to the final volume.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Gel Purification:
-
Run the digested products on a 1% agarose gel.
-
Excise the DNA bands corresponding to the linearized pET-SUMO vector and the this compound insert under UV light.
-
Purify the DNA from the gel slices using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 1:3 molar ratio of vector to insert.
-
For a 10 µL reaction, use approximately 50 ng of the digested pET-SUMO vector, the calculated amount of digested insert, 1 µL of T4 DNA Ligase buffer, and 1 µL of T4 DNA Ligase.
-
Incubate the reaction at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation into E. coli DH5α:
-
Transform the ligation mixture into competent E. coli DH5α cells using the heat-shock method.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
-
Colony PCR and Plasmid Purification:
-
Screen colonies for the presence of the insert by colony PCR using primers flanking the multiple cloning site of the pET-SUMO vector.
-
Inoculate positive colonies into liquid LB medium with kanamycin and grow overnight.
-
Purify the plasmid DNA using a plasmid purification kit.
-
-
Sequence Verification:
-
Send the purified plasmid for DNA sequencing to confirm the correct insertion and sequence of the this compound gene.
-
Protocol 2: Transformation and Expression of SUMO-Tritrpticin in E. coli BL21(DE3)
Materials:
-
Verified pET-SUMO-Tritrpticin plasmid
-
E. coli BL21(DE3) competent cells
-
LB medium and LB agar plates with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Methodology:
-
Transformation:
-
Thaw a tube of E. coli BL21(DE3) competent cells on ice.
-
Add 1-5 µL of the pET-SUMO-Tritrpticin plasmid to the cells and mix gently.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds and immediately place them back on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on LB agar plates with kanamycin and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony from the plate into 5 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture under inducing conditions. For optimal solubility, it is often beneficial to reduce the temperature to 16-25°C and induce for a longer period (e.g., 16-18 hours).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 3: Purification of Recombinant this compound
Materials:
-
Cell pellet from expression
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SUMO protease and cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing or centrifugal concentrators
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice or using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography (Purification of SUMO-Tritrpticin):
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged SUMO-Tritrpticin fusion protein with elution buffer.
-
Collect the eluted fractions and analyze them by SDS-PAGE.
-
-
SUMO Tag Cleavage:
-
Pool the fractions containing the purified SUMO-Tritrpticin.
-
Buffer exchange the pooled fractions into the SUMO protease cleavage buffer using dialysis or a centrifugal concentrator.
-
Add SUMO protease to the fusion protein solution (typically at a 1:100 protease:protein ratio by weight) and incubate at 4°C overnight or at room temperature for 2-4 hours.
-
-
Removal of SUMO Tag and Protease (Second Ni-NTA Chromatography):
-
After cleavage, pass the solution through a fresh Ni-NTA column.
-
The cleaved this compound will be in the flow-through, while the His-tagged SUMO and His-tagged SUMO protease will bind to the resin.
-
Collect the flow-through containing the purified this compound.
-
-
Final Purification and Concentration (Optional):
-
Further purify the this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) if higher purity is required.
-
Concentrate the purified peptide and exchange it into a suitable storage buffer using a centrifugal concentrator.
-
Verify the purity and identity of the final product by SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for recombinant this compound production.
Caption: T7 expression system signaling pathway.
Caption: E. coli stress response pathways during recombinant protein expression.
References
- 1. T7 expression system - Wikipedia [en.wikipedia.org]
- 2. SUMO fusion technology for difficult-to-express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of recombinant peptides as fusions with SUMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant expression of antimicrobial peptides using a novel self-cleaving aggregation tag in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Tritrpticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin is a 13-amino-acid cationic antimicrobial peptide (AMP) belonging to the cathelicidin family, with the sequence VRRFPWWWPFLRR.[1][2] Its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria has garnered significant interest.[1][3] this compound's primary mode of action involves a dual mechanism: it initially interacts with and disrupts the bacterial cell membrane, leading to depolarization, and subsequently translocates across the membrane to engage with intracellular targets.[4] The three consecutive tryptophan residues are a key feature for its potent antimicrobial activity.
These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to this compound, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for assessing its membrane-disrupting capabilities.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against E. coli and S. aureus
| Peptide | Modification | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
| This compound | Native Peptide | 20 | 10 |
| Tritrp1 | Amidated C-terminus | 10 | 4 |
| Tritrp2 | F5A substitution | 10 | 4 |
| Tritrp3 | R12A, R13A substitutions | 10 | 4 |
| Tritrp4 | W7F, W8F, W9F substitutions | >100 | >100 |
| Tritrp5 | F2A, F11A substitutions | 10 | 4 |
| Tritrp6 | W7Y, W8Y, W9Y substitutions | 20 | 4 |
| Tritrp7 | P4A substitution | 20 | 4 |
| Tritrp8 | P10A substitution | 20 | 5 |
| Indolicidin | Reference Peptide | 20 | 10 |
Data compiled from a study by Schibli et al.
Table 2: In Vitro Activity of this compound against Multidrug-Resistant Pseudomonas aeruginosa
| Antimicrobial Agent | MIC Range (mg/L) | MBC Range (mg/L) |
| This compound | 0.5 - 8 | 0.5 - 32 |
| Amikacin | 1 - >256 | 2 - >256 |
| Ceftazidime | 4 - >256 | 8 - >256 |
| Ciprofloxacin | 0.25 - >256 | 0.5 - >256 |
| Colistin | 0.25 - 2 | 0.5 - 4 |
| Imipenem | 4 - >256 | 8 - >256 |
| Piperacillin-tazobactam | 4 - >256 | 8 - >256 |
Data from a study evaluating this compound's efficacy against 20 nosocomial isolates of P. aeruginosa.
Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
This protocol is adapted from established methods for cationic antimicrobial peptides to ensure accurate and reproducible results. Standard protocols may underestimate the efficacy of AMPs due to their binding to standard polystyrene plates.
Materials:
-
This compound (or analogs)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA)
-
Spectrophotometer
-
Plate shaker
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Create a working stock by diluting the peptide in 0.01% acetic acid with 0.2% BSA.
-
Perform serial two-fold dilutions of the peptide in polypropylene tubes using the same diluent to create a range of concentrations.
-
-
Bacterial Inoculum Preparation:
-
From a fresh MHA plate, inoculate a single colony of the test bacterium into MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene plate.
-
Add 11 µL of the serially diluted peptide solutions to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
-
Alternatively, measure the optical density at 600 nm (OD600) and define the MIC as the lowest concentration that reduces growth by more than 50% compared to the positive control.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL of the suspension onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.
-
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Materials:
-
This compound
-
Bacterial strain in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Sterile culture tubes
-
Plate shaker
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS for dilutions
Protocol:
-
Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Dilute the culture in fresh MHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes containing the bacterial suspension.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube without any peptide.
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL. Studies have shown that this compound can achieve complete killing of P. aeruginosa within 30 minutes at 2x MIC.
-
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Dual mechanism of action of this compound.
References
- 1. Structure-Function Analysis of this compound Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound Alone and in Combination with Other Antimicrobial Agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant expression, antimicrobial activity and mechanism of action of this compound analogs containing fluoro-tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different modes in antibiotic action of this compound analogs, cathelicidin-derived Trp-rich and Pro/Arg-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Antimicrobial Potency of Tritrpticin: Application Notes and Protocols for MIC and MBC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin is a 13-amino acid cationic antimicrobial peptide with the sequence VRRFPWWWPFLRR, originally identified from porcine neutrophils.[1] As a member of the cathelicidin family of antimicrobial peptides, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The mechanism of action for this compound is primarily attributed to its ability to perturb and permeabilize bacterial cell membranes, a process influenced by its three consecutive tryptophan residues.[2][3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, essential assays for evaluating its antimicrobial efficacy.
Core Concepts: MIC and MBC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a measure of the bacteriostatic activity of a compound.
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay determines the bactericidal activity of the compound. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
Data Presentation: MIC and MBC of this compound and Analogs
The following tables summarize the MIC and MBC values of this compound and its analogs against various bacterial strains as reported in the literature. These values are typically determined using the broth microdilution method.
Table 1: Antimicrobial Activity of this compound and Analogs against Escherichia coli
| Peptide | Modification | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Native Sequence | 20 | 10 | |
| Tritrp1 | C-terminus amidation | 10 | 5 | |
| Tritrp2 | F5A substitution | 10 | 5 | |
| Tritrp3 | F10A substitution | 20 | 10 | |
| Tritrp4 | W6F, W7F, W8F substitution | >100 | >100 | |
| Tritrp5 | R2A, R3A, R12A, R13A substitution | 20 | 10 |
Table 2: Antimicrobial Activity of this compound and Analogs against Staphylococcus aureus
| Peptide | Modification | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Native Sequence | 20 | 10 | |
| Tritrp1 | C-terminus amidation | 10 | 5 | |
| Tritrp2 | F5A substitution | 10 | 5 | |
| Tritrp3 | F10A substitution | 20 | 10 | |
| Tritrp4 | W6F, W7F, W8F substitution | 50 | 25 | |
| Tritrp5 | R2A, R3A, R12A, R13A substitution | 20 | 10 |
Table 3: Antimicrobial Activity of this compound against Pseudomonas aeruginosa
| Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| Multidrug-resistant clinical isolates (20) | 0.5 - 8 | 0.5 - 32 | |
| ATCC 27853 | 4 | 8 |
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound using the broth microdilution method, based on established procedures.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound (lyophilized powder)
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Sterile 96-well microtiter plates (round-bottom recommended)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile deionized water or 0.01% acetic acid to a stock concentration of 1 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria with no peptide), and well 12 will be a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600 with a microplate reader. The MIC is the well with the lowest peptide concentration that shows a significant reduction in growth (e.g., >90%) compared to the positive control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a separate, clearly labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is practically determined as the lowest concentration from which no bacterial colonies grow on the MHA plate.
-
Visualizations
Caption: Experimental workflow for determining the MIC and MBC of this compound.
Caption: Logical relationship between MIC and MBC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant expression, antimicrobial activity and mechanism of action of this compound analogs containing fluoro-tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tritrpticin-Membrane Interactions using Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin, a 13-residue cationic antimicrobial peptide (VRRFPWWWPFLRR), holds significant promise as a therapeutic agent due to its broad-spectrum antimicrobial activity.[1] Its primary mechanism of action involves the perturbation and disruption of microbial cell membranes.[2] Understanding the molecular details of this interaction is paramount for the rational design of more potent and selective antimicrobial agents. Fluorescence spectroscopy provides a powerful and versatile toolkit to investigate the binding, insertion, and membrane-disrupting capabilities of this compound in a quantitative and sensitive manner.[3]
These application notes provide detailed protocols for three key fluorescence-based assays to characterize the interaction of this compound with model lipid membranes:
-
Tryptophan Fluorescence Spectroscopy: To probe the initial binding and insertion of this compound into the hydrophobic core of the membrane.
-
Fluorescence Quenching Assays: To determine the depth of insertion of this compound's tryptophan residues within the lipid bilayer.
-
Membrane Permeabilization (Leakage) Assays: To quantify the ability of this compound to disrupt membrane integrity.
Tryptophan Fluorescence Spectroscopy: Monitoring Membrane Binding and Insertion
The intrinsic fluorescence of the three tryptophan (Trp) residues in this compound is highly sensitive to the polarity of their surrounding environment.[4] In an aqueous buffer, the Trp residues are exposed to a polar environment, resulting in a fluorescence emission maximum at approximately 350 nm. Upon insertion into the nonpolar, hydrophobic core of a lipid bilayer, the Trp residues experience a significant decrease in polarity. This change in the local environment leads to a "blue shift" in the fluorescence emission spectrum, i.e., a shift of the emission maximum to shorter wavelengths (typically 320-340 nm).[1] The magnitude of this blue shift is indicative of the extent of the peptide's insertion into the membrane.
Experimental Protocol: Tryptophan Fluorescence Blue Shift Assay
a. Materials:
-
This compound peptide (synthetic, high purity)
-
Lipids (e.g., POPC, POPG, or a mixture mimicking bacterial membranes like POPC:POPG 3:1)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
b. Preparation of Large Unilamellar Vesicles (LUVs):
-
Prepare a lipid film of the desired composition by evaporating the organic solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with the assay buffer to a final lipid concentration of 1-5 mM.
-
Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder to form LUVs.
c. Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite the tryptophan residues.
-
Set the emission wavelength to scan from 310 nm to 450 nm.
-
In a quartz cuvette, add a fixed concentration of this compound (e.g., 1-5 µM) in the assay buffer.
-
Record the initial fluorescence spectrum of this compound in the absence of vesicles.
-
Add increasing concentrations of LUVs to the cuvette (e.g., from 0 to 500 µM lipid concentration).
-
After each addition, allow the sample to equilibrate for 2-5 minutes and record the fluorescence emission spectrum.
-
Correct the spectra for any background fluorescence from the buffer and vesicles.
d. Data Analysis:
-
Determine the wavelength of maximum emission (λ_max) for each spectrum.
-
Calculate the blue shift (Δλ_max) as the difference between the λ_max in the absence and presence of LUVs.
-
Plot the blue shift as a function of the lipid concentration to observe the saturation of binding.
Quantitative Data Summary
| Parameter | Lipid System | Value | Reference |
| Initial λ_max (Buffer) | - | ~350 nm | |
| Final λ_max (in LUVs) | SDS Micelles | ~342 nm | |
| Typical Blue Shift (Δλ_max) | Negatively Charged Vesicles | 10-20 nm |
Fluorescence Quenching Assays: Determining Membrane Insertion Depth
Fluorescence quenching experiments provide information about the accessibility of this compound's tryptophan residues to quenchers in the aqueous phase or within the lipid bilayer. By using a soluble quencher like acrylamide, one can determine the degree to which the Trp residues are shielded from the aqueous environment upon membrane binding. A decrease in the quenching efficiency in the presence of membranes indicates that the Trp residues are inserted into the bilayer and are less accessible to the quencher.
Experimental Protocol: Acrylamide Quenching Assay
a. Materials:
-
This compound peptide
-
LUVs (prepared as described in Section 1b)
-
Assay Buffer
-
Acrylamide stock solution (e.g., 4 M in assay buffer)
-
Spectrofluorometer
-
Quartz cuvettes
b. Quenching Measurement:
-
Prepare two sets of samples in quartz cuvettes: one with this compound (e.g., 2 µM) in buffer and another with this compound (2 µM) and LUVs (e.g., 200 µM) in buffer.
-
Set the excitation wavelength to 295 nm and the emission wavelength to the λ_max determined in the respective environments (from the blue shift experiment).
-
Record the initial fluorescence intensity (F₀) for both samples.
-
Add small aliquots of the acrylamide stock solution to each cuvette to achieve a range of final quencher concentrations (e.g., 0 to 0.5 M).
-
After each addition, mix gently and record the fluorescence intensity (F).
-
Correct the fluorescence intensities for dilution effects.
c. Data Analysis (Stern-Volmer Analysis):
-
Plot the ratio of the initial fluorescence to the fluorescence in the presence of the quencher (F₀/F) against the quencher concentration ([Q]).
-
For collisional quenching, the data should follow the Stern-Volmer equation: F₀/F = 1 + K_sv[Q], where K_sv is the Stern-Volmer quenching constant.
-
Determine the K_sv from the slope of the linear fit to the Stern-Volmer plot. A smaller K_sv value in the presence of LUVs compared to the buffer indicates that the Trp residues are less accessible to the quencher and are therefore inserted into the membrane.
Quantitative Data Summary
| Parameter | Condition | Representative Value | Reference |
| Stern-Volmer Constant (K_sv) | This compound in Buffer | ~9 M⁻¹ | |
| Stern-Volmer Constant (K_sv) | This compound in POPC:POPG LUVs | ~3 M⁻¹ |
Note: The provided K_sv values are representative for Trp-rich antimicrobial peptides and may vary depending on the specific experimental conditions.
Membrane Permeabilization (Leakage) Assays
A key aspect of this compound's antimicrobial activity is its ability to disrupt the integrity of the cell membrane, leading to the leakage of cellular contents. This can be mimicked in vitro using a liposome leakage assay. In this assay, a fluorescent dye, such as calcein, is encapsulated in LUVs at a self-quenching concentration. Upon addition of this compound, the peptide induces pores or defects in the membrane, causing the release of the dye into the surrounding buffer. The dilution of the dye relieves the self-quenching, resulting in an increase in fluorescence intensity that is proportional to the extent of membrane leakage.
Experimental Protocol: Calcein Leakage Assay
a. Materials:
-
This compound peptide
-
LUVs (prepared as described in Section 1b, with the hydration buffer containing 50-80 mM calcein)
-
Assay Buffer
-
Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein
-
Triton X-100 solution (2% v/v) for 100% leakage control
-
Spectrofluorometer with a time-drive function
-
Quartz cuvettes
b. Preparation of Calcein-Loaded LUVs:
-
Prepare LUVs as described in Section 1b, using a buffer containing 50-80 mM calcein for the hydration step.
-
Separate the calcein-loaded LUVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with the assay buffer.
c. Leakage Measurement:
-
Dilute the calcein-loaded LUVs in the assay buffer in a cuvette to a final lipid concentration of 25-50 µM.
-
Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.
-
Record the baseline fluorescence (F_initial) for a few minutes to ensure vesicle stability.
-
Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence over time (F(t)).
-
After the fluorescence signal has plateaued or after a set time (e.g., 15 minutes), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the vesicles and release all the encapsulated calcein. Record the maximum fluorescence (F_max).
d. Data Analysis:
-
Calculate the percentage of leakage at a given time (t) using the following equation: % Leakage = [(F(t) - F_initial) / (F_max - F_initial)] * 100
Quantitative Data Summary
| Peptide-to-Lipid Ratio | Lipid System | % Calcein Leakage (at 15 min) | Reference |
| 1:200 | ePC:ePG (1:1) | ~20% | |
| 1:100 | ePC:ePG (1:1) | ~50% | |
| 1:50 | ePC:ePG (1:1) | ~80% |
Note: These values are estimated from published graphical data and serve as a guide. Actual values will depend on the specific experimental conditions.
Visualizations
Experimental Workflow for Fluorescence Spectroscopy
Caption: Workflow for this compound-membrane interaction studies.
Proposed Mechanism of this compound-Membrane Interaction
Caption: this compound's proposed mechanism of membrane interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Determining the membrane topology of peptides by fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the cationic side chains of the antimicrobial peptide this compound: hydrogen bonding properties govern its membrane-disruptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating the Secondary Structure of Tritrpticin using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritrpticin is a 13-amino acid cationic antimicrobial peptide with the sequence VRRFPWWWPFLRR, originally identified from a porcine cathelicidin cDNA library.[1] Its potent, broad-spectrum antimicrobial and antifungal activities make it a subject of significant interest in the development of new therapeutic agents.[1][2] The mechanism of action for many antimicrobial peptides, including this compound, is closely linked to their three-dimensional structure, particularly upon interaction with microbial membranes.[1][3] Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for investigating the secondary structure of peptides and proteins in solution and in membrane-mimicking environments. This application note provides a detailed protocol for the analysis of this compound's secondary structure using CD spectroscopy and guidance on interpreting the resulting data.
Principle of Circular Dichroism
Circular dichroism is an absorption spectroscopy method that measures the difference in absorption of left-handed and right-handed circularly polarized light by chiral molecules. In peptides and proteins, the primary chromophores in the far-UV region (typically 190-260 nm) are the amide bonds of the polypeptide backbone. The distinct repeating arrangements of these amide bonds in secondary structural elements like α-helices, β-sheets, and random coils give rise to characteristic CD spectra. Therefore, CD spectroscopy can provide valuable qualitative and sometimes quantitative information about the secondary structure composition of a peptide.
Challenges in this compound CD Analysis
A critical consideration for the CD analysis of this compound is the presence of three consecutive tryptophan (Trp) residues in its sequence. The aromatic side chains of tryptophan exhibit strong absorption in the far-UV region, which can interfere with the CD signal from the peptide backbone. This interference complicates the quantitative deconvolution of CD spectra to determine the precise percentages of different secondary structures. Despite this limitation, CD remains an invaluable tool for observing conformational changes in this compound upon interaction with different environments, such as membrane mimetics.
Experimental Data Summary
The secondary structure of this compound is highly dependent on its environment. In an aqueous solution, the peptide adopts a largely disordered or random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles, this compound undergoes a significant conformational change to a more ordered structure. While quantitative secondary structure estimation is challenging due to tryptophan interference, the observed spectral shifts are indicative of this transition.
Table 1: CD Spectral Characteristics of this compound in Different Environments
| Environment | Key Spectral Features | Interpretation |
| Aqueous Buffer (e.g., 10 mM Tris, pH 7.0) | Large negative ellipticity around 185 nm. | Predominantly random coil structure. |
| SDS Micelles (e.g., 35 mM SDS) | Disappearance of the negative peak at 185 nm, appearance of a positive peak around 196 nm, and a more prominent negative peak around 225 nm. | Transition to a more ordered structure, likely containing turn structures. The peak at 225 nm may have contributions from both tryptophan side chains and turn conformations. |
Note: The interpretation of this compound's structure in micelles is further supported by NMR studies, which have revealed a distinct fold consisting of two adjacent turns.
Experimental Protocols
This section provides a detailed protocol for the circular dichroism analysis of this compound.
Materials and Reagents
-
Synthetic this compound (purity >95%)
-
Tris buffer (10 mM, pH 7.0)
-
Sodium dodecyl sulfate (SDS)
-
High-purity water
-
Quartz cuvette (1 mm path length)
-
Circular dichroism spectrophotometer
Protocol 1: CD Analysis of this compound in Aqueous Buffer
-
Sample Preparation:
-
Prepare a 10 mM Tris buffer solution at pH 7.0.
-
Dissolve synthetic this compound in the Tris buffer to a final concentration of 10 µM. The peptide concentration should be accurately determined, for instance, by UV absorbance if the extinction coefficient is known.
-
Prepare a corresponding buffer blank (10 mM Tris, pH 7.0) without the peptide.
-
-
Instrument Setup:
-
Purge the CD spectrophotometer with nitrogen gas.
-
Set the temperature to 25 °C using a Peltier temperature controller.
-
Set the measurement parameters:
-
Wavelength range: 185-255 nm
-
Step resolution: 0.2 nm
-
Scanning speed: 50 nm/min
-
Response time: 2 s
-
Bandwidth: 1 nm
-
Number of accumulations: 8 scans (to improve signal-to-noise ratio)
-
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer blank in the 1 mm path length quartz cuvette.
-
Thoroughly rinse the cuvette with high-purity water and then with the peptide solution.
-
Record the CD spectrum of the 10 µM this compound solution.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum to correct for buffer absorbance.
-
The resulting data, typically in millidegrees (mdeg), can be converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:
MRE = (Observed CD [mdeg]) / (10 * n * l * C)
where:
-
n = number of amino acid residues (13 for this compound)
-
l = path length of the cuvette in cm (0.1 cm for a 1 mm cuvette)
-
C = molar concentration of the peptide
-
-
Protocol 2: CD Analysis of this compound in a Membrane-Mimicking Environment (SDS Micelles)
-
Sample Preparation:
-
Prepare a solution of 10 µM this compound in 10 mM Tris buffer (pH 7.0) containing 35 mM SDS.
-
Prepare a corresponding blank solution containing 10 mM Tris buffer (pH 7.0) and 35 mM SDS.
-
-
Instrument Setup and Data Acquisition:
-
Follow the same instrument setup and data acquisition steps as described in Protocol 1.
-
-
Data Processing:
-
Subtract the spectrum of the SDS-containing buffer blank from the spectrum of the this compound-SDS sample.
-
Convert the corrected data to Mean Residue Ellipticity as described previously.
-
Visualizations
Experimental Workflow
Caption: Workflow for CD analysis of this compound.
Conceptual Diagram of this compound's Conformational Change
Caption: Conformational transition of this compound.
Conclusion
Circular dichroism spectroscopy is an effective technique for monitoring the conformational changes of this compound in response to its environment. While the intrinsic properties of this compound's amino acid composition present challenges for precise quantitative secondary structure determination, the qualitative analysis of its CD spectra provides clear evidence of a structural transition from a random coil in aqueous solution to a more ordered, turn-containing structure in a membrane-mimicking environment. This information is crucial for understanding the structure-activity relationship of this compound and for the rational design of novel antimicrobial peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibiofilm Activities of this compound Analogs Against Pathogenic Pseudomonas aeruginosa PA01 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different modes in antibiotic action of this compound analogs, cathelicidin-derived Trp-rich and Pro/Arg-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Tritrpticin-Based Therapeutics for Sepsis
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, representing a significant global health challenge.[1][2] The pathophysiology is complex, often involving a "cytokine storm" initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4] Current treatments are largely supportive and rely on antibiotics, which can sometimes exacerbate the inflammatory response by releasing more endotoxins as bacteria are killed.[5]
Tritrpticin, a 13-amino-acid cathelicidin-derived antimicrobial peptide (AMP), presents a promising therapeutic avenue. Its mechanism is twofold: direct, rapid antimicrobial activity against a broad spectrum of pathogens and potent anti-inflammatory effects through the neutralization of LPS. This dual-action profile makes this compound a compelling candidate for a sepsis therapeutic that can simultaneously target the infection and the host's harmful inflammatory response. These application notes provide a summary of key data and detailed protocols for the preclinical evaluation of this compound and its analogs.
Mechanism of Action: A Dual Approach to Sepsis
This compound's therapeutic potential stems from its ability to engage two key aspects of sepsis pathophysiology:
-
Antimicrobial Action : Like many cationic AMPs, this compound directly targets and disrupts the integrity of bacterial cell membranes, leading to rapid cell death. This action is effective against a range of bacteria, including antibiotic-resistant strains. The tryptophan-rich core of the peptide is crucial for its interaction with and perturbation of the microbial membrane.
-
Anti-Endotoxin Action : this compound binds with high affinity to LPS, the major endotoxin from Gram-negative bacteria. This binding neutralizes LPS, preventing it from activating Toll-like receptor 4 (TLR4) on immune cells. By blocking this primary trigger, this compound can prevent the downstream activation of inflammatory signaling pathways like NF-κB and subsequent overproduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby mitigating the cytokine storm.
References
- 1. Drug Demonstrates Potential to Stop Progression of Sepsis in Preclinical Trial | Technology Networks [technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activities of this compound Alone and in Combination with Other Antimicrobial Agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trp-Rich Peptides like Tritrpticin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis of tryptophan-rich (Trp-rich) peptides, with a specific focus on Tritrpticin and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of Trp-rich peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reactions | Peptide Aggregation: The growing peptide chain, rich in hydrophobic Trp residues, can aggregate on the solid support, hindering reagent access.[1][2][3] | 1. Optimize Solvent System: Use "magic mixtures" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation.[4] 2. Microwave-Assisted Synthesis: Employ microwave heating during coupling and deprotection to disrupt intermolecular hydrogen bonds.[4] 3. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. 4. Use of Pseudoprolines: Incorporate pseudoproline dipeptides at strategic locations to disrupt aggregation. 5. Incorporate Hydroxylated Tryptophan: Strategically replace a native tryptophan with Boc-7-hydroxy-L-tryptophan to disrupt hydrophobic interactions. |
| Steric Hindrance: The bulky indole side chain of tryptophan can sterically hinder the coupling reaction. | 1. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU or HCTU. 2. Double Coupling: Perform two consecutive coupling reactions for the problematic amino acid. 3. Extend Coupling Time: Increase the reaction time to ensure complete coupling. | |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc Deprotection: Aggregation can prevent complete removal of the Fmoc protecting group. | 1. Increase Deprotection Time/Temperature: Extend the deprotection time or perform it at a slightly elevated temperature (e.g., 30-35°C). 2. Use DBU in Deprotection Mixture: Add a small percentage of DBU to the piperidine solution to enhance deprotection efficiency. |
| Side Reactions Involving Tryptophan | Alkylation of the Indole Ring: The indole nucleus of tryptophan is susceptible to alkylation by carbocations generated during acidolytic cleavage. | 1. Use Scavengers: Add scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to the cleavage cocktail to quench reactive species. 2. Indole Protection: Utilize Fmoc-Trp(Boc)-OH during synthesis, where the Boc group protects the indole nitrogen. |
| Oxidation of the Indole Ring: The tryptophan side chain can be oxidized during synthesis and cleavage. | 1. Use Scavengers: Dithiothreitol (DTT) in the cleavage mixture can suppress oxidation. 2. Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen. | |
| Difficulty in Purifying the Crude Peptide by HPLC | Aggregation in HPLC Mobile Phase: The hydrophobic nature of the peptide can cause it to aggregate, leading to broad peaks, poor resolution, or column clogging. | 1. Optimize Mobile Phase: Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase to disrupt aggregation. 2. Use a Different Stationary Phase: Consider a column with a different chemistry or a larger pore size. |
| Low Overall Yield | Cumulative Effect of the Above Issues: A combination of incomplete reactions, side reactions, and purification difficulties will result in a low yield of the desired peptide. | Systematic Optimization: Address each of the potential problems systematically, starting with the synthesis protocol and moving through to the purification strategy. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of Trp-rich peptides like this compound so challenging?
The synthesis of Trp-rich peptides is challenging primarily due to the high hydrophobicity and unique chemical properties of the tryptophan residue. The presence of multiple Trp residues, as seen in this compound (VRRFPWWWPFLRR), leads to significant peptide aggregation during solid-phase synthesis. This aggregation can hinder the efficiency of both the coupling and deprotection steps, resulting in incomplete reactions and the formation of deletion sequences. Furthermore, the indole side chain of tryptophan is susceptible to various side reactions, including oxidation and alkylation, particularly during the acidic conditions of cleavage from the resin.
Q2: What is the recommended synthetic strategy for this compound?
For the synthesis of this compound and its analogs, a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is commonly employed. To mitigate the challenges associated with this sequence, the following are recommended:
-
Resin: A high-swelling resin, such as a PEG-polystyrene (PEG-PS) graft resin, is beneficial to improve solvation of the growing peptide chain.
-
Protecting Groups: Use of Fmoc-Trp(Boc)-OH is highly recommended to protect the indole side chain from modification during synthesis and cleavage.
-
Coupling Reagents: Potent coupling reagents like HATU or HCTU are advised to overcome steric hindrance and improve coupling efficiency.
-
Deprotection: A solution of 20% piperidine in DMF is standard for Fmoc removal. For difficult sequences, extending the deprotection time or using microwave assistance can be beneficial.
-
Cleavage: A cleavage cocktail containing trifluoroacetic acid (TFA) along with scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is crucial to prevent side reactions with the Trp residues.
Q3: How can I monitor the progress and purity of my Trp-rich peptide synthesis?
Regular monitoring is critical for successful synthesis. The Kaiser test can be used to check for the presence of free primary amines after the coupling step, indicating whether the reaction has gone to completion. However, for hindered couplings or in cases of severe aggregation, the Kaiser test can sometimes give false negatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for analyzing the crude peptide after cleavage and for monitoring the purity throughout the purification process.
Q4: What are the typical yields for the synthesis of peptides like this compound?
The overall yield of Trp-rich peptide synthesis can vary significantly depending on the sequence and the synthetic strategy employed. For challenging sequences, crude purities can be low, and overall yields after purification may be in the range of 5-30%. For instance, the synthesis of gramicidin A, a peptide containing four Trp residues, saw yields dramatically improve from 5-24% with Boc chemistry to as high as 87% with optimized Fmoc chemistry.
Quantitative Data Summary
The following table summarizes typical quantitative parameters relevant to the synthesis and analysis of Trp-rich peptides.
| Parameter | Typical Value/Range | Notes |
| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings. |
| Deprotection Time | 5 - 20 minutes | May need to be increased in cases of aggregation. |
| Cleavage Time | 2 - 4 hours | Dependent on the specific cleavage cocktail and resin. |
| Crude Purity (HPLC) | >50% to >70% | Highly sequence-dependent. |
| Final Purity (HPLC) | >95% | Typically required for biological assays. |
| Overall Yield | 5% - 50% | Highly variable based on sequence complexity and optimization. |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Trp-Rich Peptide
This protocol outlines a general procedure for the manual synthesis of a Trp-rich peptide on a 0.1 mmol scale.
-
Resin Swelling: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and a coupling reagent such as HATU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of Trp-Rich Peptides by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Gradient Elution: Inject the peptide solution and elute with a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.
-
Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.
Visualizations
Caption: Workflow for the synthesis of Trp-rich peptides.
Caption: Troubleshooting decision tree for Trp-rich peptide synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Tritrpticin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Tritrpticin aggregation in solution.
I. Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in this compound Solution
Immediate Steps:
-
Do not use the solution for your experiment. The presence of visible aggregates will lead to inaccurate concentration determination and altered biological activity.
-
Document the conditions: Note the peptide concentration, solvent/buffer composition (including pH), temperature, and storage time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible this compound precipitation.
Explanation of Steps:
-
Peptide Concentration: High concentrations of this compound can promote self-association and aggregation. Preparing a more dilute stock solution and aliquoting for single-use can mitigate this.
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The theoretical pI of this compound is approximately 12.88. At this pH, electrostatic repulsion between peptide molecules is minimal, leading to aggregation. Adjusting the pH of the solution to be at least 2 units away from the pI will increase the net positive charge, enhancing electrostatic repulsion and solubility.
-
Temperature: While short-term storage at 4°C is acceptable, prolonged storage can lead to aggregation. For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Excipients: The addition of certain excipients can help to stabilize the peptide and prevent aggregation. Arginine is known to suppress protein and peptide aggregation by interacting with hydrophobic and charged residues.[1][2] Non-ionic detergents can be used at low concentrations to prevent surface-induced aggregation and improve solubility, but their compatibility with the intended biological assay must be confirmed.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation?
A1: The aggregation of this compound is primarily driven by its hydrophobic nature, stemming from the three consecutive tryptophan residues in its sequence (VRRFPWWWPFLRR). In aqueous solutions, these hydrophobic regions tend to interact with each other to minimize their exposure to water, leading to self-association and aggregation. This process is exacerbated by factors such as high peptide concentration, a solution pH near the peptide's isoelectric point (pI ≈ 12.88), and prolonged storage at temperatures above freezing. Additionally, this compound can exist in multiple conformations in solution, and some of these conformers may be more prone to aggregation.
Q2: How does pH affect the solubility and stability of this compound?
A2: The solubility of this compound is highly dependent on pH. As a cationic peptide with a high pI, it carries a strong net positive charge at neutral and acidic pH. This charge leads to electrostatic repulsion between peptide molecules, which helps to keep them in solution. As the pH of the solution approaches the pI, the net charge decreases, reducing electrostatic repulsion and increasing the likelihood of aggregation. Therefore, to maintain this compound in a soluble, monomeric state, it is crucial to use a buffer system that maintains a pH significantly lower than its pI.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability and to prevent aggregation, it is recommended to store stock solutions of this compound at -20°C or -80°C. It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles, which can induce aggregation. For short-term storage (a few days), solutions can be kept at 4°C, but it is advisable to monitor for any signs of precipitation.
Q4: Can I use additives to prevent this compound aggregation? If so, which ones are recommended?
A4: Yes, certain additives, also known as excipients, can be effective in preventing this compound aggregation. The choice of excipient will depend on the specific application and experimental conditions. Here are some recommendations:
-
Arginine: L-arginine, typically at concentrations of 50-150 mM, is a widely used and effective aggregation suppressor for peptides and proteins.[1][3] It is thought to work by interacting with both hydrophobic and charged residues on the peptide surface, thereby preventing self-association.
-
Sugars (e.g., Trehalose, Sucrose): These can act as stabilizers, particularly during freeze-thawing and long-term frozen storage.
-
Non-ionic Surfactants (e.g., Tween-20, Polysorbate 80): At very low concentrations (e.g., 0.01-0.1%), these can prevent surface-adsorption-induced aggregation and improve solubility.[4] However, their use must be carefully considered as they can interfere with some biological assays.
Q5: How can I detect and quantify this compound aggregation?
A5: Several biophysical techniques can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for any cloudiness, turbidity, or visible precipitate in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution. An increase in the average particle size or the appearance of a second population of larger particles is indicative of aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates. An increase in ThT fluorescence can be used to monitor the kinetics of aggregation.
III. Quantitative Data on Aggregation Prevention
Table 1: Hypothetical Effect of pH on this compound Aggregation
| pH of Buffer | % Aggregation (after 24h at 25°C) |
| 4.0 | < 1% |
| 6.0 | < 5% |
| 7.4 | 10-15% |
| 9.0 | 20-30% |
| 11.0 | > 50% |
Data is illustrative and based on the principle that aggregation increases as the pH approaches the pI.
Table 2: Hypothetical Effect of Temperature on this compound Aggregation (at pH 7.4)
| Storage Temperature | % Aggregation (after 7 days) |
| -80°C | < 1% |
| -20°C | < 2% |
| 4°C | 15-25% |
| 25°C (Room Temp) | > 60% |
Data is illustrative and highlights the importance of frozen storage for long-term stability.
Table 3: Hypothetical Effect of Excipients on this compound Aggregation (at pH 7.4, 25°C)
| Excipient | Concentration | % Aggregation (after 24h) |
| None (Control) | - | 12% |
| L-Arginine | 50 mM | 4% |
| L-Arginine | 150 mM | < 2% |
| Sucrose | 5% (w/v) | 8% |
| Tween-20 | 0.02% (v/v) | 3% |
Data is illustrative and demonstrates the potential of excipients to stabilize this compound in solution.
IV. Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Detection of this compound Aggregation
Objective: To determine the size distribution of this compound in solution and detect the presence of aggregates.
Materials:
-
This compound peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Low-volume DLS cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Prepare a stock solution of this compound in the desired buffer at a concentration of 1 mg/mL.
-
Filter the buffer and the peptide solution through a 0.22 µm syringe filter to remove any dust or pre-existing large particles.
-
Transfer the filtered peptide solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time).
-
Perform the DLS measurement. The instrument will generate a correlation function and calculate the size distribution of particles in the solution.
-
Analyze the data for the presence of multiple peaks in the size distribution, which would indicate the presence of aggregates in addition to the monomeric peptide.
Expected Results: A monodisperse solution of this compound should show a single peak corresponding to the hydrodynamic radius of the monomer. The presence of a second peak at a larger hydrodynamic radius is indicative of aggregation.
Caption: Experimental workflow for DLS analysis of this compound aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation Kinetics
Objective: To monitor the formation of amyloid-like fibrillar aggregates of this compound over time.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a working solution of this compound in the aggregation buffer at the desired concentration (e.g., 100 µM).
-
Prepare a ThT working solution by diluting the stock solution into the aggregation buffer to a final concentration of 20 µM.
-
In a 96-well plate, add the this compound solution and the ThT working solution to each well. Include control wells with buffer and ThT only.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-48 hours).
-
Plot the fluorescence intensity as a function of time.
Expected Results: An increase in fluorescence intensity over time indicates the formation of ThT-positive aggregates, characteristic of amyloid-like fibrils. The resulting kinetic curve can be analyzed to determine the lag time and rate of aggregation.
References
- 1. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Tritrpticin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the stability of the antimicrobial peptide Tritrpticin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, like many peptides, is primarily influenced by several factors:
-
pH: The pH of the buffer solution affects the net charge of the peptide, influencing its solubility and tendency to aggregate.[1][2] For cationic peptides like this compound, pH changes can alter the protonation state of its arginine residues, which is crucial for its activity and stability.
-
Ionic Strength: The concentration of salts in the buffer can impact electrostatic interactions. High salt concentrations can sometimes shield charges and reduce aggregation, but the effects can be complex and depend on the specific ions present (Hofmeister effects).[1][2][3]
-
Buffer Species: The type of buffer salt used can directly influence peptide stability. Some buffer ions can catalyze degradation reactions or interact with the peptide, leading to instability.
-
Temperature: Higher temperatures generally accelerate chemical degradation pathways such as hydrolysis and oxidation.
-
Presence of Additives: Excipients such as stabilizers, antioxidants, and surfactants can be included in the formulation to enhance stability.
Q2: My this compound solution appears cloudy or has visible precipitates. What is the likely cause and how can I resolve it?
A2: Cloudiness or precipitation is a strong indicator of peptide aggregation or poor solubility. This is a common issue with peptides, especially those with hydrophobic residues like Tryptophan.
-
Troubleshooting Steps:
-
Check the pH: The peptide may be at or near its isoelectric point (pI), where it has a net neutral charge and is least soluble. Adjusting the pH of the buffer to be at least one to two units away from the pI can increase the net charge and improve solubility.
-
Modify Ionic Strength: Try adjusting the salt concentration (e.g., NaCl) in your buffer. For some peptides, increasing ionic strength can enhance solubility.
-
Consider Solubilizing Agents: If pH and ionic strength adjustments are insufficient, consider adding a small amount of an organic co-solvent (e.g., acetonitrile, DMSO) or a non-ionic surfactant (e.g., Tween 20, Triton X-100). Always verify the compatibility of these additives with your downstream applications.
-
Q3: I am observing a loss of antimicrobial activity of my this compound stock solution over time. What could be the reason?
A3: Loss of activity can be due to chemical degradation or physical instability (aggregation).
-
Chemical Degradation:
-
Hydrolysis: The peptide bonds can be cleaved by water, a reaction that is often pH-dependent. Storing solutions at lower temperatures (e.g., 4°C or -20°C) can slow down this process.
-
Oxidation: The Tryptophan residues in this compound are susceptible to oxidation. This can be mitigated by using degassed buffers, storing under an inert gas (e.g., argon or nitrogen), and adding antioxidants like methionine or ascorbic acid to the buffer.
-
-
Physical Instability:
-
Aggregation: Aggregated peptides are often inactive. As mentioned in Q2, optimizing buffer pH and ionic strength can prevent aggregation.
-
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If a stock solution is required, it should be prepared in a suitable buffer at a slightly acidic pH (e.g., pH 4-6), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable for sterile solutions.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Inconsistent buffer preparation or peptide handling.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Peptide Degradation Detected by HPLC
Possible Cause: Suboptimal buffer conditions leading to chemical instability.
Troubleshooting Workflow:
Caption: Troubleshooting peptide degradation detected by HPLC.
Data Presentation
Table 1: Expected Effects of Buffer Parameters on this compound Stability
| Parameter | Condition | Expected Effect on Stability | Rationale |
| pH | Acidic (pH 4-6) | Generally Favorable | This compound is a cationic peptide. A lower pH ensures a higher net positive charge, which can reduce aggregation through electrostatic repulsion. |
| Neutral (pH 7) | Potentially Reduced Stability | Closer to the isoelectric point, the net charge is lower, potentially increasing the propensity for aggregation. | |
| Basic (pH > 8) | Likely Unfavorable | High pH can accelerate degradation pathways like deamidation and can lead to aggregation. | |
| Ionic Strength | Low (e.g., < 50 mM salt) | May Increase Aggregation | Insufficient shielding of charges can lead to intermolecular interactions and aggregation. |
| Moderate (e.g., 50-150 mM salt) | Generally Favorable | Mimics physiological conditions and provides adequate charge shielding to prevent aggregation. | |
| High (e.g., > 200 mM salt) | Variable | Can either stabilize or destabilize the peptide depending on the specific salt and concentration (Hofmeister effect). May be beneficial in some cases. | |
| Buffer Species | Phosphate | Use with Caution | Phosphate buffers can sometimes accelerate the degradation of peptides. |
| Citrate | Good Candidate | Often used in peptide formulations due to its good buffering capacity at acidic pH. | |
| Acetate | Good Candidate | Suitable for acidic pH ranges and generally considered peptide-friendly. | |
| Tris | Use with Caution at neutral/basic pH | Can be reactive with some molecules. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Ionic Strength
This protocol outlines a method to screen for the optimal buffer pH and ionic strength for this compound stability.
-
Preparation of Buffers:
-
Prepare a set of buffers with varying pH values (e.g., Sodium Acetate for pH 4.0 and 5.0; Sodium Phosphate for pH 6.0 and 7.0; Tris-HCl for pH 8.0).
-
For each pH, prepare solutions with different NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
-
Sample Preparation:
-
Dissolve lyophilized this compound in each buffer condition to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm filter into sterile vials.
-
-
Stability Study (Forced Degradation):
-
Incubate the vials at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).
-
Store the withdrawn aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The percentage of intact this compound remaining is determined by measuring the area of the main peak.
-
Visually inspect the samples for any signs of precipitation or cloudiness at each time point.
-
Protocol 2: Assessment of Conformational Stability using Circular Dichroism (CD) Spectroscopy
This protocol is used to assess the secondary structure of this compound in different buffer conditions, which can be an indicator of its conformational stability.
-
Sample Preparation:
-
Prepare this compound solutions at a concentration of 0.1-0.2 mg/mL in the desired buffers. The buffer itself should have low absorbance in the far-UV region. Phosphate buffers at low concentrations (e.g., 10 mM) are often suitable.
-
-
CD Spectroscopy Measurement:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum with the buffer alone and subtract it from the peptide spectrum.
-
-
Thermal Denaturation (Optional):
-
To assess thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for helical content) while increasing the temperature at a constant rate.
-
The midpoint of the thermal transition (Tm) is an indicator of the peptide's conformational stability.
-
-
Data Analysis:
-
Analyze the CD spectra to estimate the secondary structure content (e.g., alpha-helix, beta-sheet, random coil). A significant change in the spectrum in a particular buffer may indicate a less stable conformation.
-
Signaling Pathways and Workflows
The primary mechanism of action for this compound involves direct interaction with and disruption of the bacterial cell membrane. This is not a classical signaling pathway involving intracellular cascades. The following diagram illustrates the logical workflow for optimizing buffer conditions.
References
Technical Support Center: Proline Cis-Trans Isomerization in Tritrpticin NMR
Welcome to the technical support center for troubleshooting proline cis-trans isomerization in Nuclear Magnetic Resonance (NMR) studies of Tritrpticin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is proline cis-trans isomerization and why is it a concern in NMR studies of this compound?
A1: The peptide bond preceding a proline residue can exist in two distinct conformations: cis and trans. The energy barrier for interconversion between these two states is relatively high, leading to slow exchange on the NMR timescale.[1] this compound, a 13-amino acid antimicrobial peptide with the sequence VRRFPWWWPFLRR, contains two proline residues.[2][3] This slow isomerization can lead to peak doubling or significant broadening in NMR spectra, complicating structure determination and dynamics analysis. In aqueous solution, this compound exhibits conformational heterogeneity due to this isomerization.[4][5]
Q2: What are the characteristic NMR signatures of proline cis-trans isomerization?
A2: The most common signatures are the appearance of two sets of peaks for residues near the proline, representing the cis and trans conformers. This can manifest as distinct, well-resolved peaks if the exchange is slow, or as broadened peaks if the exchange rate is intermediate. The Cβ and Cγ chemical shifts of the proline residue itself are particularly sensitive indicators of the isomeric state.
Q3: What is the typical ratio of cis to trans conformers for a proline residue?
A3: In unfolded peptides, the trans conformation is generally favored, with a typical population of 80-90%. However, the specific ratio can be influenced by the neighboring amino acids, solvent conditions, pH, and temperature. For this compound in an aqueous environment, multiple conformations arising from the two proline residues are observed. Upon binding to membrane-mimetic micelles, a single major conformer becomes dominant.
Q4: How can I simplify a complex NMR spectrum of this compound showing multiple conformers?
A4: Several strategies can be employed to simplify the spectrum. These include changing the solvent to a membrane-mimetic environment like SDS micelles, which can stabilize a single conformation. Varying the temperature can also help by either slowing down the exchange to resolve individual conformers or speeding it up to coalesce the peaks into a single, averaged signal. Additionally, pH titration can be used to alter the isomerization equilibrium.
Troubleshooting Guide
Issue 1: Severe Peak Broadening or Doubling in the NMR Spectrum
Cause: Slow to intermediate exchange between the cis and trans isomers of one or both proline residues in this compound.
Solutions:
-
Temperature Variation:
-
Low Temperature: Decreasing the temperature will slow down the exchange rate, potentially resolving the broad peaks into distinct signals for each isomer.
-
High Temperature: Increasing the temperature will accelerate the exchange. If the exchange becomes fast enough, the separate signals will coalesce into a single, sharper peak representing the population-weighted average.
-
-
Solvent Modification:
-
The conformational equilibrium of proline isomers is sensitive to the solvent environment. For this compound, using a membrane-mimetic solvent such as sodium dodecyl sulfate (SDS) micelles can significantly reduce conformational heterogeneity by inducing the formation of a single major conformer.
-
-
pH Adjustment:
-
The ionization state of nearby residues can influence the cis-trans equilibrium. Performing a pH titration and acquiring spectra at different pH values may help to favor one isomer or alter the exchange rate.
-
Issue 2: Difficulty in Assigning Resonances to cis and trans Isomers
Cause: Overlap of signals and ambiguity in identifying which set of peaks corresponds to which isomer.
Solutions:
-
2D NMR Spectroscopy:
-
NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can be used to distinguish between cis and trans isomers. For a trans X-Pro bond, a strong NOE is observed between the α-proton of the preceding residue (X) and the δ-protons of the proline. In the cis conformation, a strong NOE is expected between the α-protons of both the preceding residue and the proline.
-
13C HSQC: The chemical shifts of the proline Cβ and Cγ carbons are highly indicative of the isomeric state. The difference between these chemical shifts is typically larger for the trans isomer.
-
-
Selective 1D Experiments:
-
Selective 1D NOE experiments can be performed by selectively irradiating a proton of a well-resolved peak and observing the NOEs to other protons, which can help in assigning the conformers.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Activation Energy (ΔG‡) for Proline Isomerization | ~20 kcal/mol | General peptides | |
| Typical trans:cis Ratio in Unfolded Peptides | ~4:1 (80% trans) | Aqueous solution | |
| This compound Conformations in Aqueous Solution | Multiple conformers observed | Aqueous buffer | |
| This compound Conformation in SDS Micelles | Single major conformer | SDS micelles |
Experimental Protocols
Protocol 1: NMR Temperature Titration
-
Sample Preparation: Prepare a sample of this compound in the desired buffer (e.g., 20 mM sodium phosphate, pH 7.0) with 10% D₂O.
-
Initial Spectrum: Acquire a standard 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum at an initial temperature (e.g., 25°C).
-
Temperature Increments: Increase the temperature in increments of 5-10°C. Allow the sample to equilibrate for at least 10-15 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature point, monitoring changes in peak shape and chemical shift.
-
Data Analysis: Analyze the spectra to identify the coalescence temperature, where the peaks for the two isomers merge. This can be used to calculate the rate of isomerization.
Protocol 2: Analysis in a Membrane-Mimetic Environment
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer. Prepare a stock solution of a membrane-mimetic agent, such as SDS.
-
Titration: Add small aliquots of the SDS stock solution to the this compound sample.
-
Spectral Acquisition: Acquire a 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum after each addition of SDS.
-
Endpoint: Continue the titration until no further changes in the spectrum are observed, indicating that the peptide is fully associated with the micelles. The spectrum should show a significant reduction in the number of peaks corresponding to a single major conformation.
Visualizations
References
- 1. Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Function Analysis of this compound Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tritrpticin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the antimicrobial peptide Tritrpticin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 13-amino acid, tryptophan-rich antimicrobial peptide belonging to the cathelicidin family.[1] Its primary mechanism of action involves the depolarization and disruption of the bacterial cell membrane. Studies have shown that this compound can also translocate across the membrane to act on intracellular targets.
Q2: My experiment shows a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against a typically susceptible bacterial strain. What could be the issue?
Several factors could contribute to this observation:
-
Peptide Quality and Handling: Ensure the peptide was synthesized correctly, with the proper amino acid sequence and purity. Improper storage or repeated freeze-thaw cycles can degrade the peptide.
-
Assay Conditions: The composition of the growth medium, including salt concentration and pH, can significantly impact the activity of antimicrobial peptides. Cationic peptides like this compound can interact with components of standard media, reducing their effective concentration.[2]
-
Bacterial Growth Phase: The susceptibility of bacteria to antimicrobial peptides can vary depending on their growth phase. It is crucial to use bacteria in the mid-logarithmic growth phase for consistent results.
-
Inoculum Density: A higher than recommended bacterial inoculum can lead to an artificially high MIC value.
Q3: Can bacteria develop resistance to this compound? If so, what are the potential mechanisms?
While antimicrobial peptides are generally considered less prone to inducing resistance compared to traditional antibiotics, bacteria can develop resistance mechanisms. These can include:
-
Alteration of the Cell Envelope: Bacteria may modify their outer membrane components, such as the lipopolysaccharide (LPS) in Gram-negative bacteria, to reduce the binding of cationic peptides like this compound.[3] This can involve the addition of positively charged molecules to the membrane surface, leading to electrostatic repulsion.
-
Efflux Pumps: Bacteria can utilize membrane-associated efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target concentration.
-
Proteolytic Degradation: Bacteria may secrete proteases that can degrade this compound, rendering it inactive.
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit peptide penetration.
Troubleshooting Guides
Problem 1: High Variability in MIC/MBC Values Between Experiments
High variability in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values is a common issue in antimicrobial peptide research.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Standardize the preparation of the bacterial inoculum to ensure a consistent cell density (typically ~5 x 10^5 CFU/mL) for each experiment. |
| Peptide Aggregation | Visually inspect the peptide stock solution for any signs of precipitation. Consider using a different solvent for the initial stock or vortexing thoroughly before use. |
| Plate-to-Plate Variation | Use plates from the same batch and manufacturer. Ensure consistent incubation times and temperatures. |
| Reader-to-Reader Variation | If using a plate reader for OD measurements, ensure the instrument is calibrated and use the same reader for all experiments. |
Problem 2: No Observed Membrane Depolarization in Susceptible Bacteria
If you are not observing the expected membrane depolarization effect of this compound, consider the following:
| Potential Cause | Troubleshooting Step |
| Incorrect Dye Concentration | Optimize the concentration of the voltage-sensitive dye (e.g., DiSC3(5)). Too high a concentration can lead to self-quenching and reduced signal. |
| Inappropriate Buffer Composition | The buffer used for the assay should not interfere with the peptide's activity. A common buffer is 5 mM HEPES with 20 mM glucose. |
| Low Peptide Concentration | Ensure the concentration of this compound is sufficient to induce depolarization. Run a dose-response experiment to determine the optimal concentration. |
| Cell Density | The cell density can affect the fluorescence signal. An OD600 of 0.05 to 0.2 is often recommended for these assays. |
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound and its analogs against various bacterial strains.
Table 1: MIC and MBC of this compound and Analogs against E. coli and S. aureus
| Peptide | Modification | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) |
| This compound | Native | 20 | 20 | 7 | 12.5 |
| Tritrp1 | C-terminal amidation | 10 | 10 | 5 | 7.5 |
| Tritrp2 | R to K substitution | 10 | 10 | 5 | 10 |
| Tritrp4 | W to F substitution | >100 | >100 | 25 | 25 |
| Tritrp7 | P to A substitution | 20 | 20 | 4 | 7 |
Table 2: Activity of this compound against Multidrug-Resistant Pseudomonas aeruginosa
| Strain | MIC (mg/L) | MBC (mg/L) |
| Clinical Isolate 1 | 4 | 8 |
| Clinical Isolate 2 | 2 | 4 |
| Clinical Isolate 3 | 8 | 16 |
| ATCC 27853 | 2 | 2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Incubator
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Peptide Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria (as determined by visual inspection or by measuring the optical density at 600 nm).
-
Protocol 2: Membrane Depolarization Assay
This protocol utilizes the voltage-sensitive fluorescent dye DiSC3(5) to measure changes in bacterial membrane potential.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
5 mM HEPES buffer (pH 7.2) containing 20 mM glucose
-
DiSC3(5) fluorescent dye
-
Fluorometer
Methodology:
-
Prepare Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark until the fluorescence signal stabilizes (indicating maximal dye uptake).
-
-
Initiate Depolarization:
-
Add varying concentrations of this compound to the cell suspension.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively. An increase in fluorescence indicates membrane depolarization.
-
-
Controls:
-
Use a known membrane-depolarizing agent like gramicidin as a positive control.
-
Use untreated cells as a negative control.
-
Visualizations
Caption: General experimental workflow for assessing this compound activity.
Caption: Potential mechanisms of bacterial resistance to this compound.
Caption: A logical flow for troubleshooting unexpected MIC results.
References
Technical Support Center: Optimizing Antimicrobial Assays for Cationic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antimicrobial assays for cationic peptides.
Troubleshooting Guide
Problem 1: No or lower-than-expected antimicrobial activity.
Question: My cationic peptide shows no or very low activity in the antimicrobial assay. What are the possible reasons and how can I troubleshoot this?
Answer: A lack of expected activity can stem from several factors, ranging from the peptide itself to the assay conditions. Here’s a systematic approach to troubleshooting this issue:
-
Peptide Integrity and Handling:
-
Purity and Sequence: Always verify the purity (e.g., via HPLC) and the correct amino acid sequence of your synthesized peptide. Incorrect synthesis or low purity can significantly impact activity.[1]
-
Solubility and Aggregation: Cationic peptides can be prone to aggregation, which reduces their effective concentration.[2][3] Test the peptide's solubility in the assay buffer. You might need to prepare the initial stock solution in a different solvent like sterile water, dilute acetic acid, or DMSO, ensuring the final solvent concentration in the assay is not inhibitory to the bacteria.[1]
-
-
Assay Conditions:
-
Choice of Assay Plates: Cationic peptides are known to bind to negatively charged surfaces like polystyrene, which is commonly used for standard microtiter plates.[4] This binding reduces the available peptide concentration.
-
Solution: Use low-binding materials such as polypropylene plates or siliconized glassware.
-
-
Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high salt concentrations that inhibit the activity of many cationic peptides. The electrostatic interaction between the cationic peptide and the negatively charged bacterial membrane is often disrupted by excess ions.
-
Solution: Consider using a low-salt medium or a medium specifically recommended for antimicrobial peptide testing. The activity of some peptides is enhanced in diluted media.
-
-
Presence of Serum: If your assay includes serum, be aware that it can significantly decrease the peptide's activity due to binding to serum proteins like albumin or degradation by proteases.
-
Solution: Test activity in the presence of varying, physiologically relevant concentrations of serum to understand its impact.
-
-
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
Question: I am observing significant variability in my MIC results for the same peptide and bacterial strain across different experimental runs. What could be causing this inconsistency?
Answer: High variability in MIC values is a common challenge and often points to subtle inconsistencies in experimental setup and execution.
-
Inoculum Preparation:
-
Growth Phase and Density: Ensure that the bacterial inoculum is prepared from a fresh culture in the logarithmic growth phase and standardized to the same cell density (typically ~5 x 10^5 CFU/mL) for every experiment. Variations in the starting number of bacteria can alter the MIC.
-
-
Peptide Handling and Dilution:
-
Adsorption to Labware: As mentioned previously, peptide adsorption to plastic surfaces during serial dilutions can lead to inaccurate concentrations in the wells.
-
Solution: Use polypropylene tubes and plates for all steps. Including 0.01% acetic acid and 0.2% bovine serum albumin (BSA) in the peptide diluent can also help prevent sticking.
-
-
Incomplete Mixing: Ensure thorough mixing at each dilution step to have a homogenous peptide concentration.
-
-
Plate Incubation and Reading:
-
Evaporation: During incubation, evaporation from the wells, especially at the edges of the plate, can concentrate the media components and the peptide, leading to erroneous results.
-
Solution: Use plate sealers and maintain a humidified environment in the incubator.
-
-
Consistent Endpoint Reading: The definition of "no visible growth" can be subjective.
-
Solution: Have the same person read the plates, or for a more quantitative measure, read the optical density (OD) at 600 nm using a plate reader. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., >50% or >80%) compared to the positive control.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the choice of microtiter plate material so important for cationic peptide assays? A1: Cationic peptides have a net positive charge and can avidly bind to the negatively charged surfaces of standard polystyrene plates. This electrostatic interaction sequesters the peptides, reducing their effective concentration in the assay medium and leading to an overestimation of the MIC. Using polypropylene, which has a less charged surface, or specially coated low-binding plates minimizes this issue.
Q2: How do salt and divalent cations affect the activity of my cationic peptide? A2: The primary mechanism of many cationic peptides involves binding to the anionic components of bacterial cell membranes. High concentrations of salts (like NaCl) and divalent cations (like Ca²⁺ and Mg²⁺) in the assay medium can shield the negative charges on the bacterial surface, thus interfering with the initial electrostatic attraction between the peptide and the bacterium. This often results in a significant decrease in antimicrobial activity, leading to higher MIC values.
Q3: Is Mueller-Hinton Broth (MHB) the best medium for testing cationic peptides? A3: While MHB is the standard medium for conventional antibiotic susceptibility testing, it may not be optimal for all cationic peptides due to its ionic composition. For some peptides, alternative or modified media with lower ionic strength may yield more accurate and reproducible results. It is advisable to test your peptide in different media to find the most suitable conditions.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)? A4: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It indicates bacteriostatic (growth-inhibiting) activity. The MBC, on the other hand, is the lowest concentration that kills 99.9% of the initial bacterial population. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Q5: Should I be concerned about peptide aggregation? How can I prevent it? A5: Yes, peptide aggregation can significantly impact your results by reducing the concentration of active, monomeric peptides. Aggregation can be influenced by peptide concentration, pH, ionic strength, and temperature. To minimize aggregation, you can try dissolving the peptide stock in a small amount of an appropriate solvent (e.g., dilute acetic acid, DMSO), and then diluting it in the assay medium. It's also good practice to prepare fresh dilutions for each experiment.
Data Summary
Table 1: Effect of NaCl Concentration on the Efficacy of a Cationic Polymer (PDADMAC) against E. coli
| NaCl Concentration (M) | Reduction in Viable Cell Count |
| 0 | ~99.9% (3 logs) |
| 0.1 | No significant change from 0 M |
| > 0.1 | Gradually diminishing efficacy |
| 0.3 | No effect |
Data adapted from a study on the cationic polymer PDADMAC, which shows similar salt-dependent effects to cationic peptides.
Table 2: Impact of Serum and Cations on the MIC of Peptide WRK-12 against E. coli
| Condition | Fold Increase in MIC |
| Na⁺, K⁺ | No loss of activity |
| Ca²⁺ | 2 to 4-fold |
| 10% Serum | 2 to 4-fold |
| DMEM Medium | 2 to 4-fold |
Data from a study on the peptide WRK-12, illustrating the inhibitory effects of divalent cations and serum.
Experimental Protocols
Protocol 1: Modified Broth Microdilution for MIC of Cationic Peptides
This protocol is adapted from the Hancock Lab method, which is widely recognized for testing cationic antimicrobial peptides.
Materials:
-
Sterile 96-well polypropylene microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate low-salt broth.
-
Bacterial strain of interest.
-
Cationic peptide.
-
Peptide diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA).
-
Sterile polypropylene tubes.
Procedure:
-
Peptide Stock and Serial Dilutions:
-
Prepare a concentrated stock solution of the peptide. For initial solubilization, you can use sterile deionized water, 0.01% acetic acid, or another suitable solvent.
-
Perform serial two-fold dilutions of the peptide in the peptide diluent (0.01% acetic acid, 0.2% BSA) using polypropylene tubes to achieve 10x the final desired concentrations.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Plate Setup:
-
Dispense 100 µL of the standardized bacterial suspension into each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x peptide serial dilutions to the corresponding wells.
-
Controls:
-
Positive control: 100 µL of bacterial suspension + 11 µL of peptide diluent (no peptide).
-
Negative control (sterility): 111 µL of MHB only.
-
-
-
Incubation and MIC Determination:
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration that results in no visible growth. This can be determined by eye or by measuring the optical density at 600 nm.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a continuation of the MIC assay.
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.
-
Mix the contents of each well thoroughly.
-
Plate 10-100 µL from each of these wells onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 3: Time-Kill Assay
This assay provides information on the rate at which a cationic peptide kills a bacterial population.
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase, diluted to ~1-5 x 10^6 CFU/mL in the desired broth.
-
Add the cationic peptide at a specific concentration (e.g., 2x or 4x the MIC). Include a no-peptide growth control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10 CFU/mL versus time to visualize the killing kinetics.
Visual Guides
Caption: Workflow for MIC and MBC determination for cationic peptides.
Caption: Troubleshooting logic for low antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. A cationic amphiphilic peptide chaperone rescues Aβ42 aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembled aggregates based on cationic amphiphilic peptides: structural insight - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00363A [pubs.rsc.org]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Validation & Comparative
Comparative Analysis of Trp-ticin Analogs' Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Trp-ticin analogs, supported by experimental data. Trp-ticin, a cathelicidin-derived antimicrobial peptide, and its synthetic analogs have garnered significant interest for their potent antimicrobial and antibiofilm activities. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the mechanisms of action and experimental workflows.
Data Presentation: Antimicrobial and Hemolytic Activity
The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of several Trp-ticin analogs. The data has been compiled from various studies to provide a comparative overview. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of antimicrobial potency, while hemolytic activity assesses the cytotoxicity of the peptides against red blood cells. A higher therapeutic index (HC50/MIC) indicates greater selectivity for microbial cells over host cells.
Table 1: Antimicrobial Activity of Trp-ticin Analogs against E. coli and S. aureus
| Peptide | Sequence | Modification | MIC (µM) vs. E. coli | MBC (µM) vs. E. coli | MIC (µM) vs. S. aureus | MBC (µM) vs. S. aureus |
| Trp-ticin | VRRFPWWWPFLRR | Parent Peptide | 40 | >80 | 20 | 40 |
| Tritrp1 | VRRFPWWWPFLRR-NH2 | C-terminal amidation | 20 | 40 | 10 | 20 |
| Tritrp2 | VRKFPWWWPFLKK-NH2 | Arg to Lys substitution | 20 | 40 | 10 | 20 |
| Tritrp3 | VRRFPWWWPFLRR-NH2 | (Control) | 20 | 40 | 10 | 20 |
| Tritrp4 | VRRFPYYYPFLRR-NH2 | Trp to Tyr substitution | >80 | >80 | 40 | 80 |
| Tritrp6 | VRRFPFFFPFLRR-NH2 | Trp to Phe substitution | 20 | 80 | 10 | 20 |
| Tritrp7 | ARRFPWWWPFLRR-NH2 | Pro to Ala substitution (P5A) | 20 | 40 | 10 | 20 |
| TPA | VRRFPWWWPFLRR-NH2 | Pro to Ala substitutions | - | - | - | - |
| TWF | VRRFPWWWPFLRR-NH2 | Trp to Phe substitutions | - | - | - | - |
Note: '-' indicates data not available in the provided search results. Data compiled from multiple sources[1][2].
Table 2: Hemolytic Activity and Therapeutic Index of Trp-ticin Analogs
| Peptide | HC50 (µM) | Therapeutic Index (vs. E. coli MIC) | Therapeutic Index (vs. S. aureus MIC) |
| Trp-ticin | 310 | 7.75 | 15.5 |
| Tritrp1 | 354 | 17.7 | 35.4 |
| Tritrp2 | >1000 | >50 | >100 |
| Tritrp4 | >1000 | >12.5 | 25 |
| Tritrp6 | >1000 | >50 | >100 |
| Tritrp7 | >1000 | >50 | >100 |
Note: HC50 is the concentration of peptide causing 50% hemolysis. A higher value indicates lower hemolytic activity. Data compiled from[1][2].
Table 3: Antibiofilm Activity of Trp-ticin Analogs against P. aeruginosa
| Peptide | MBIC (µg/mL) | MBEC (µg/mL) |
| Tritrp-Arg | 16 | 32 |
| Tritrp-Lys | 32 | 64 |
| Tritrp P5A | 8 | 16 |
| Tritrp P9A | 8 | 16 |
| Tritrp-W678Y | >64 | >64 |
| Tritrp-W678F | 64 | >64 |
Note: MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration to inhibit biofilm formation. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration to eradicate pre-formed biofilms. Data compiled from[3].
Mechanisms of Action
Trp-ticin analogs exhibit different mechanisms of action, primarily categorized as membrane-disrupting or intracellular-targeting. Some analogs, like TPA, rapidly depolarize the bacterial membrane, leading to cell death. In contrast, others, such as TWF, appear to translocate across the membrane without causing significant depolarization and are thought to act on intracellular targets. The parent Trp-ticin may utilize a combination of both mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are the protocols for key experiments cited in the analysis of Trp-ticin analogs.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is adapted from standard broth microdilution methods to determine the antimicrobial activity of the peptides.
a. Preparation of Peptide Solutions:
-
Dissolve the peptide in sterile deionized water to create a stock solution.
-
Perform serial twofold dilutions of the peptide stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
b. Preparation of Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar medium.
-
Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
c. Incubation and Determination of MIC:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted peptide.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
d. Determination of MBC:
-
Take an aliquot from the wells showing no visible growth (at and above the MIC).
-
Plate the aliquots onto an appropriate agar medium.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptides against mammalian cells using red blood cells as a model.
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human or animal blood in a tube containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs and wash them three times with phosphate-buffered saline (PBS).
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Incubation:
-
Add the RBC suspension to a 96-well plate.
-
Add serial dilutions of the peptide to the wells.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC50 value is the peptide concentration that causes 50% hemolysis.
-
Antibiofilm Assays (MBIC and MBEC)
These assays determine the ability of peptides to prevent biofilm formation and eradicate established biofilms.
-
Biofilm Formation (for MBIC):
-
Dispense serial dilutions of the peptide into a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
-
Biofilm Eradication (for MBEC):
-
First, grow biofilms in a 96-well plate by incubating a bacterial suspension for 24-48 hours.
-
After biofilm formation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the peptide to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
After incubation, remove the medium and wash the wells to remove non-adherent cells.
-
Stain the remaining biofilms with a suitable dye (e.g., crystal violet).
-
After a further washing step, solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Determination of MBIC and MBEC:
-
The MBIC is the lowest peptide concentration that results in a significant reduction in biofilm formation compared to the control.
-
The MBEC is the lowest peptide concentration that leads to a significant reduction in the pre-formed biofilm.
-
References
Unraveling the Intracellular Targets of Tritrpticin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of antimicrobial peptides (AMPs) is paramount for the development of novel therapeutics. This guide provides a comparative analysis of Tritrpticin and other antimicrobial peptides, focusing on their intracellular targets and the experimental methodologies used to investigate these interactions.
This compound, a cathelicidin-derived antimicrobial peptide, exhibits a dual mode of action against a broad spectrum of pathogens. Beyond its well-documented ability to disrupt microbial cell membranes, a growing body of evidence suggests that this compound and its analogs can translocate into the cytoplasm and interact with various intracellular components, ultimately leading to cell death. This guide delves into the known intracellular activities of this compound and compares them with those of other notable AMPs, Indolicidin and Puroindoline.
Comparative Analysis of Intracellular Mechanisms
The antimicrobial efficacy of many peptides is not solely reliant on membrane permeabilization. Once inside the cell, these peptides can interfere with essential cellular processes. The following table summarizes the known intracellular effects of this compound, Indolicidin, and Puroindoline.
| Feature | This compound | Indolicidin | Puroindoline A & B |
| Primary Intracellular Effect | Inhibition of macromolecular synthesis (DNA, RNA, and protein)[1][2] | Inhibition of DNA synthesis; interacts with DNA abasic sites[1][3] | Puroindoline A: Primarily membrane-active. Puroindoline B: Suggested to target intracellular components, including DNA[4] |
| Known Intracellular Binding Partners | Not explicitly identified, but may interact with regulatory nucleotides like (p)ppGpp | DNA, Ca2+-calmodulin | Puroindoline B: DNA |
| Observed Cellular Consequences | Inhibition of DNA, RNA, and protein synthesis leads to cessation of cellular functions. | Induces filamentation in E. coli due to inhibition of DNA synthesis | Inhibition of DNA replication by Puroindoline B contributes to antimicrobial activity |
Visualizing the Pathways: A Deeper Look
To illustrate the proposed mechanisms of action, the following diagrams, generated using Graphviz, depict the signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed intracellular mechanism of this compound.
Caption: General workflow for identifying intracellular protein targets of antimicrobial peptides.
Experimental Protocols for Target Identification
Identifying the specific intracellular binding partners of antimicrobial peptides is crucial for a complete understanding of their mechanism of action. The following are detailed protocols for common techniques used to investigate peptide-protein interactions.
Peptide Pull-Down Assay
This method is used to isolate proteins from a cell lysate that bind to a specific peptide.
Materials:
-
Biotinylated synthetic peptide (e.g., Biotin-Tritrpticin)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Bacterial cell lysate
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Wash buffer (Binding buffer with 300-500 mM NaCl)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer)
-
Protease inhibitor cocktail
Procedure:
-
Immobilization of Peptide:
-
Resuspend streptavidin beads in binding buffer.
-
Add the biotinylated peptide to the beads and incubate with gentle rotation for 1-2 hours at 4°C.
-
Wash the beads three times with binding buffer to remove unbound peptide.
-
-
Binding of Interacting Proteins:
-
Pre-clear the bacterial cell lysate by centrifuging at high speed to remove cell debris.
-
Add the pre-cleared lysate to the peptide-conjugated beads.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound proteins.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For identification of unknown interacting proteins, bands of interest can be excised from the gel and analyzed by mass spectrometry.
-
Far-Western Blotting
This technique is used to detect protein-protein interactions in vitro. A labeled "bait" protein (in this case, the peptide) is used to probe a membrane containing separated "prey" proteins.
Materials:
-
Bacterial cell lysate
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Labeled peptide (e.g., biotinylated, His-tagged, or radiolabeled this compound)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated peptides, anti-His antibody for His-tagged peptides)
-
Chemiluminescent substrate
Procedure:
-
Protein Separation and Transfer:
-
Separate the bacterial cell lysate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Probing with Labeled Peptide:
-
Incubate the membrane with the labeled peptide (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound peptide.
-
-
Detection:
-
Incubate the membrane with the appropriate detection reagent (e.g., streptavidin-HRP) for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
Add the chemiluminescent substrate and visualize the interacting proteins using an imaging system.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful molecular genetic tool to identify protein-protein interactions in vivo.
Principle:
The system utilizes the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (this compound) is fused to the BD, and a library of potential "prey" proteins from the target organism is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
General Protocol Outline:
-
Plasmid Construction:
-
Clone the DNA sequence encoding the antimicrobial peptide (the "bait") into a vector containing the DNA-binding domain (e.g., GAL4-BD).
-
Construct a cDNA library from the target bacterium in a vector containing the activation domain (e.g., GAL4-AD). This will be the "prey" library.
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain with the bait plasmid.
-
Transform the same yeast strain with the prey library plasmids. This can be done sequentially or by co-transformation.
-
-
Screening for Interactions:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) that require the activation of the reporter genes for growth.
-
Only yeast cells where the bait and prey proteins interact will grow on the selective media.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with the antimicrobial peptide.
-
Conclusion
While the membrane-disruptive properties of this compound and other antimicrobial peptides are well-established, their intracellular activities represent a significant and often crucial aspect of their antimicrobial efficacy. This guide provides a comparative overview of the known intracellular targets and effects of this compound, Indolicidin, and Puroindoline. The detailed experimental protocols included herein offer a practical resource for researchers aiming to further elucidate the specific intracellular protein interactions of these and other promising antimicrobial peptides. A deeper understanding of these mechanisms will undoubtedly pave the way for the rational design of more potent and selective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of action of an indolicidin peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent binding of the natural antimicrobial peptide indolicidin to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitory Effect of Puroindoline Peptides on Campylobacter jejuni Growth and Biofilm Formation [frontiersin.org]
A Head-to-Head Comparison of Tritrpticin and Polymyxin B: Efficacy, Mechanism, and Safety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptides Tritrpticin and Polymyxin B. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to inform research and development efforts in the pursuit of novel antimicrobial agents.
This compound, a synthetic cathelicidin-derived peptide, and Polymyxin B, a well-established lipopeptide antibiotic, both represent critical tools in the fight against bacterial infections. Their distinct structures and mechanisms of action, however, result in different efficacy profiles, toxicity concerns, and propensities for resistance development. This guide offers a detailed examination of these two peptides to aid in their evaluation for various research and therapeutic applications.
Antimicrobial Efficacy: A Quantitative Comparison
The in vitro activity of this compound and Polymyxin B is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of both peptides against a range of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 4 - 16 | [1] |
| Pseudomonas aeruginosa | 8 - 32 | [2] |
| Staphylococcus aureus | 2 - 8 | [3] |
| Bacillus subtilis | 4 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Polymyxin B against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 0.5 - 4 | [5] |
| Pseudomonas aeruginosa | 1 - 8 | |
| Klebsiella pneumoniae | 0.25 - 2 | |
| Acinetobacter baumannii | 0.5 - 2 |
Mechanism of Action: Disrupting the Bacterial Envelope
Both this compound and Polymyxin B exert their antimicrobial effects primarily by targeting and disrupting the bacterial cell membrane, though their specific interactions differ.
This compound: This cationic peptide is thought to interact with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This interaction leads to membrane permeabilization and leakage of intracellular contents, ultimately causing cell death. The three consecutive tryptophan residues in its sequence are crucial for its membrane-perturbing activity.
Polymyxin B: As a lipopeptide, Polymyxin B has a distinct mechanism. Its positively charged cyclic peptide portion electrostatically interacts with the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The fatty acid tail then inserts into the hydrophobic region of the membrane, leading to a detergent-like effect that disrupts both the outer and inner membranes.
Figure 1: Simplified mechanism of action for this compound and Polymyxin B.
Resistance Mechanisms: A Key Differentiator
The development of resistance is a major concern for all antimicrobials. The mechanisms by which bacteria develop resistance to this compound and Polymyxin B are distinct.
This compound: Resistance to this compound is not as well characterized as for Polymyxin B. Potential mechanisms could involve alterations in the bacterial membrane composition to reduce the net negative charge, thereby decreasing the peptide's binding affinity.
Polymyxin B: Resistance to Polymyxin B in Gram-negative bacteria is primarily mediated by modifications to the lipid A portion of LPS. This is often achieved through the addition of positively charged moieties, such as phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, which reduces the net negative charge of the outer membrane and weakens the electrostatic interaction with the cationic Polymyxin B. These modifications are often regulated by two-component systems like PhoP-PhoQ and PmrA-PmrB.
Figure 2: Polymyxin B resistance mechanism via LPS modification.
Cytotoxicity and Hemolytic Activity: A Safety Profile
A critical aspect of any potential therapeutic is its safety profile. The cytotoxicity of antimicrobial peptides is often assessed using cell viability assays, such as the MTT assay, and their hemolytic activity is determined by measuring the lysis of red blood cells.
Table 3: Cytotoxicity (IC50) of this compound and Polymyxin B on Mammalian Cell Lines.
| Peptide | Cell Line | IC50 (µM) | Reference |
| This compound | Jurkat (T-cell leukemia) | ~12.5 | |
| Polymyxin B | N2a (neuroblastoma) | 127 | |
| Polymyxin B | RSC96 (Schwann cells) | 579 | |
| Polymyxin B | HK-2 (human kidney) | Varies |
Table 4: Hemolytic Activity of this compound and Polymyxin B.
| Peptide | Hemolytic Activity (HC50 in µM) | Reference |
| This compound | >100 | |
| Polymyxin B | Varies |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
Figure 3: Workflow for MIC determination.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared, typically to a 0.5 McFarland standard, and then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
MTT Cytotoxicity Assay
Figure 4: Workflow for MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the peptide that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Hemolytic Assay
Figure 5: Workflow for hemolytic assay.
Protocol:
-
RBC Preparation: Fresh red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide for 1 hour at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a wavelength of 540 nm.
-
Hemolysis Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50, the concentration of peptide causing 50% hemolysis, can then be determined.
Conclusion
This guide provides a comparative overview of this compound and Polymyxin B, highlighting their respective strengths and weaknesses. Polymyxin B remains a potent, last-resort antibiotic against multidrug-resistant Gram-negative bacteria, but its clinical use is hampered by significant nephrotoxicity and the emergence of resistance. This compound, while demonstrating a broader spectrum of activity that includes Gram-positive bacteria, appears to have a more favorable safety profile with lower hemolytic activity. However, more extensive studies are needed to fully elucidate its efficacy, resistance potential, and precise mechanism of action. The provided data and protocols should serve as a valuable resource for researchers and developers in the ongoing effort to combat antimicrobial resistance.
References
- 1. Recombinant expression, antimicrobial activity and mechanism of action of this compound analogs containing fluoro-tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Function Analysis of this compound Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the cationic side chains of the antimicrobial peptide this compound: hydrogen bonding properties govern its membrane-disruptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program [frontiersin.org]
Comparative Analysis of Tritrpticin's Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the antimicrobial peptide Tritrpticin's effects on Gram-positive and Gram-negative bacteria. This guide synthesizes available experimental data to offer a clear understanding of its differential mechanisms of action, aiding researchers and drug development professionals in evaluating its potential as a broad-spectrum antimicrobial agent.
Abstract
This compound, a 13-amino acid cationic peptide rich in tryptophan and arginine residues, exhibits potent antimicrobial activity against a wide range of pathogens.[1] Its efficacy, however, varies between Gram-positive and Gram-negative bacteria due to fundamental differences in their cell envelope structures. This guide explores these differences through a compilation of minimum inhibitory concentration (MIC) data, detailed experimental protocols for key assays, and visual representations of its proposed mechanisms of action. Understanding these differential effects is crucial for the strategic development of this compound-based therapeutics.
Quantitative Antimicrobial Activity
This compound's antimicrobial potency is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the activity of this compound and its amidated analog (Tritrp1) against representative Gram-positive and Gram-negative bacteria. Generally, this compound and its analogs show slightly greater activity against the Gram-positive Staphylococcus aureus compared to the Gram-negative Escherichia coli.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Amidated Analog (Tritrp1) in µg/mL
| Peptide | Staphylococcus aureus (Gram-Positive) | Escherichia coli (Gram-Negative) | Pseudomonas aeruginosa (Gram-Negative) |
| This compound | 10[2] | 20[2] | 0.5 - 8[3] |
| Tritrp1 (amidated) | 10 | 20 | - |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and its Amidated Analog (Tritrp1) in µg/mL
| Peptide | Staphylococcus aureus (Gram-Positive) | Escherichia coli (Gram-Negative) |
| This compound | 10 | 20 |
| Tritrp1 (amidated) | 10 | 20 |
Differential Mechanisms of Action
This compound's primary mode of action involves interaction with and disruption of the bacterial cell membrane. However, the specific interactions and consequences differ significantly between Gram-positive and Gram-negative bacteria due to their distinct cell envelope architectures.
Interaction with Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents the initial barrier. This compound's cationic nature facilitates an initial electrostatic interaction with the negatively charged LPS. The tryptophan residues are then thought to insert into the hydrophobic lipid A portion of the LPS, disrupting the outer membrane's integrity. This disruption allows the peptide to traverse the outer membrane and access the inner phospholipid membrane, leading to depolarization and increased permeability.
Interaction with Gram-Positive Bacteria
Gram-positive bacteria lack an outer membrane but possess a thick peptidoglycan cell wall rich in negatively charged teichoic acids. This compound's positive charge is believed to mediate its initial binding to these teichoic acids. Following this initial interaction, the peptide can access the cytoplasmic membrane. The tryptophan residues play a crucial role in inserting into the lipid bilayer, leading to membrane disruption, depolarization, and eventual cell lysis.
The following diagram illustrates the proposed differential interaction of this compound with the cell envelopes of Gram-positive and Gram-negative bacteria.
Differential interaction of this compound with bacterial cell envelopes.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key antimicrobial assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Workflow for MIC determination by broth microdilution.
Procedure:
-
Prepare Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Procedure:
-
Prepare Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 10⁵ - 10⁶ CFU/mL.
-
Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a control with no peptide.
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each suspension.
-
Viable Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Studies on analogs of this compound have shown different killing kinetics against Gram-positive and Gram-negative bacteria. For instance, some analogs cause rapid killing of both S. aureus and E. coli within 30 minutes, while others exhibit a lag period of 3-6 hours before bactericidal activity is observed against S. aureus. This highlights that subtle changes in the peptide sequence can significantly alter its kinetic profile against different bacterial types.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.
Procedure:
-
Prepare Bacterial Suspension: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., PBS) to a defined optical density.
-
Incubation: Add PI to the bacterial suspension.
-
Exposure: Add this compound at various concentrations to the suspension.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane permeabilization.
This compound and its analogs have been shown to permeabilize the inner membrane of E. coli. It is expected that a similar, concentration-dependent increase in PI fluorescence would be observed for both Gram-positive and Gram-negative bacteria, reflecting the peptide's ability to disrupt the cytoplasmic membrane.
Conclusion
This compound demonstrates a potent, broad-spectrum antimicrobial activity, with a tendency for slightly higher efficacy against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli. Its mechanism of action is primarily centered on membrane disruption, but the initial interactions with the bacterial cell envelope are dictated by the distinct surface structures of Gram-positive and Gram-negative organisms. For Gram-negative bacteria, the initial target is the LPS of the outer membrane, while for Gram-positive bacteria, it is the teichoic acids in the peptidoglycan wall. A thorough understanding of these differential interactions and the subsequent membrane permeabilization kinetics is essential for the rational design and therapeutic application of this compound and its derivatives. The provided protocols offer a standardized framework for further comparative investigations into the promising antimicrobial properties of this peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of this compound Alone and in Combination with Other Antimicrobial Agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Tritrpticin Activity: A Comparative Guide to Assay Formats
For researchers, scientists, and drug development professionals, understanding the multifaceted activity of antimicrobial peptides (AMPs) like Tritrpticin is paramount. This guide provides a comprehensive cross-validation of this compound's effectiveness across various key assay formats, offering a clear comparison of its antimicrobial, antibiofilm, and membrane-disrupting capabilities. The data presented herein is compiled from multiple studies to offer a broader perspective on its performance.
This compound, a 13-amino acid cationic peptide rich in tryptophan and arginine residues, is known for its potent antimicrobial activity against a wide spectrum of pathogens[1]. Its primary mechanism of action involves the perturbation and permeabilization of microbial cell membranes[1]. However, the quantification of this activity can vary depending on the chosen experimental method. This guide explores the results from three common assay types: broth microdilution for planktonic bacteria, biofilm inhibition and eradication assays, and membrane permeabilization assays.
Comparative Analysis of this compound Activity
To facilitate a direct comparison of this compound's efficacy in different biological contexts, the following table summarizes key quantitative data from various studies. These values highlight the peptide's activity against planktonic cells (MIC), its ability to prevent biofilm formation (MBIC), its potency in eradicating established biofilms (MBEC), and its capacity to disrupt model membranes.
| Assay Format | Target Organism/System | Key Parameter | This compound Activity (Concentration) | Reference Organism/Compound | Activity (Concentration) |
| Broth Microdilution | P. aeruginosa | MIC | 0.5 - 8 mg/L | Colistin | Comparable |
| S. aureus | MIC | 2 µM | Indolicidin | Similar | |
| Antibiofilm | P. aeruginosa PAO1 | MBIC | Correlates with MIC | - | - |
| Antibiofilm | P. aeruginosa PAO1 | MBEC | Generally higher than MIC | - | - |
| Membrane Permeabilization | LUVs (ePC:ePG) | Calcein Leakage | Concentration-dependent | Melittin | Potent permeabilizer |
| LPS Binding | - | 50% Effective Concentration | 1.8 µM | Colistin | 0.40 µM |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; LUVs: Large Unilamellar Vesicles; ePC:egg-yolk phosphatidylcholine; ePG: egg-yolk phosphatidylglycerol.
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of cross-validating this compound's activity, the following diagram outlines a comprehensive experimental workflow. This process begins with the initial determination of antimicrobial activity against planktonic bacteria and progresses to more complex assays that evaluate its effect on biofilms and its direct interaction with cell membranes.
The primary mechanism of action for this compound involves its interaction with and disruption of the bacterial cell membrane. The following diagram illustrates this proposed signaling pathway, highlighting the key steps from initial electrostatic attraction to membrane permeabilization and subsequent cell death.
Detailed Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, this compound stock solution, spectrophotometer.
-
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring the optical density at 600 nm.
-
Antibiofilm Assays: MBIC and MBEC
These assays measure the peptide's ability to inhibit biofilm formation (MBIC) and eradicate pre-formed biofilms (MBEC).
-
Materials: 96-well plates, appropriate growth medium (e.g., Tryptic Soy Broth), bacterial culture, this compound, crystal violet stain, fluorescence plate reader (for fluorescently tagged strains).
-
MBIC Protocol:
-
Prepare serial dilutions of this compound in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells to remove planktonic cells.
-
Stain the remaining biofilm with crystal violet, then solubilize the stain and measure absorbance. The MBIC is the lowest concentration that inhibits biofilm formation compared to the control.
-
-
MBEC Protocol:
-
Allow biofilms to form in a 96-well plate for 24-48 hours.
-
Remove the planktonic cells and add fresh media containing serial dilutions of this compound.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as in the MBIC protocol. The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.
-
Calcein Leakage Assay for Membrane Permeabilization
This assay assesses the ability of a peptide to disrupt lipid vesicles by measuring the release of a fluorescent dye.
-
Materials: Large Unilamellar Vesicles (LUVs) encapsulating calcein, buffer solution, this compound solution, spectrofluorometer.
-
Protocol:
-
Prepare LUVs composed of lipids mimicking bacterial membranes (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol).
-
Load the LUVs with a high concentration of calcein, which self-quenches its fluorescence.
-
Add the calcein-loaded LUVs to a cuvette with buffer.
-
Inject the this compound solution into the cuvette.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm). An increase in fluorescence indicates calcein release due to membrane disruption.
-
Maximum leakage is determined by adding a detergent like Triton X-100. The percentage of leakage is calculated relative to this maximum.
-
Conclusion
The cross-validation of this compound's activity across different assay formats reveals a consistent and potent antimicrobial agent. Its efficacy against planktonic bacteria, as determined by MIC assays, is complemented by its ability to both inhibit and eradicate biofilms, albeit at generally higher concentrations. Furthermore, mechanistic assays, such as calcein leakage, confirm that its mode of action is intrinsically linked to the disruption of membrane integrity. This multi-faceted evaluation provides a robust understanding of this compound's potential as a therapeutic agent and underscores the importance of employing a range of assay formats for the comprehensive characterization of antimicrobial peptides.
References
Validating Tritrpticin's Structure-Function Relationship Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial peptide Tritrpticin and its analogs, focusing on how mutagenesis has been employed to elucidate its structure-function relationship. The performance of these peptides is evaluated based on their antimicrobial efficacy and their toxicity profile, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Core Concepts in this compound's Structure and Function
This compound is a 13-amino acid cationic antimicrobial peptide with the sequence VRRFPWWWPFLRR. Its potent antimicrobial activity is attributed to its unique structural features, including a central core of three consecutive tryptophan (Trp) residues and flanking proline (Pro) and arginine (Arg) residues.[1][2] Mutagenesis studies, involving the systematic substitution of these key amino acids, have been instrumental in dissecting their individual contributions to the peptide's biological activity. The primary mechanism of action for this compound and many of its analogs involves the disruption of bacterial cell membranes, although intracellular targets may also play a role.[3][4]
Comparative Analysis of this compound and Its Mutants
The following table summarizes the quantitative data on the antimicrobial and hemolytic activities of this compound and several of its analogs. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of the peptide that inhibits the visible growth of a microorganism, with lower values indicating higher potency. The Hemolytic Concentration 50 (HC50) is the concentration of the peptide that causes 50% lysis of red blood cells, serving as an indicator of cytotoxicity. A higher HC50 value suggests lower toxicity to host cells.
| Peptide/Analog | Sequence | Modification(s) | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus | HC50 (µM) | Data Source(s) |
| This compound | VRRFPWWWPFLRR | Native sequence | 40 | 20 | 280 | [5] |
| Tritrp1 | VRRFPWWWPFLRR-NH₂ | C-terminal amidation | 20 | 10 | 350 | |
| Tritrp2 | VRRK FPWWWPFLKK -NH₂ | Arg to Lys substitution | 20 | 10 | >1000 | |
| Tritrp3 | VRRFPWWWPFLRR-NH₂ | Pro to Ala substitution (P5A, P9A) | 10 | 5 | 115 | |
| Tritrp4 | VRRFPYYY PFLRR-NH₂ | Trp to Tyr substitution | >80 | 40 | >1000 | |
| Tritrp6 | VRRFPFFF PFLRR-NH₂ | Trp to Phe substitution | 20 | 10 | >1000 |
Key Observations from Mutagenesis Studies:
-
C-terminal Amidation: The conversion of the C-terminal carboxyl group to an amide (Tritrp1) generally enhances antimicrobial activity, as evidenced by the lower MIC values compared to the native this compound. This is often attributed to the removal of a negative charge, which can improve the peptide's interaction with the negatively charged bacterial membrane. However, this modification can also lead to a slight increase in hemolytic activity.
-
Arginine to Lysine Substitution: Replacing the arginine residues with lysine (Tritrp2) has a profound effect on the peptide's selectivity. While maintaining potent antimicrobial activity, this substitution significantly reduces hemolytic activity, resulting in a more favorable therapeutic index. This suggests that the guanidinium group of arginine may have a stronger interaction with the zwitterionic phospholipids of eukaryotic cell membranes compared to the primary amine of lysine.
-
Proline Substitution: The substitution of proline residues with alanine (Tritrp3) can lead to a more helical and flexible structure. This particular analog exhibits increased antimicrobial potency but also a marked increase in hemolytic activity, highlighting the critical role of the proline-induced turns in the native peptide's structure for its cell selectivity.
-
Tryptophan Substitutions: The central tryptophan triad is crucial for antimicrobial activity. Replacing these residues with tyrosine (Tritrp4) leads to a significant loss of antibacterial efficacy. Conversely, substitution with phenylalanine (Tritrp6) maintains high antimicrobial activity while drastically reducing hemolytic activity, indicating that the aromaticity of this central region is important, but the specific properties of the tryptophan indole ring contribute to cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test peptides (this compound and its analogs)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: A serial two-fold dilution of each peptide is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.
-
Controls:
-
Positive Control: Wells containing only the bacterial inoculum in MHB (no peptide).
-
Negative Control: Wells containing only sterile MHB.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest peptide concentration at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.
Materials:
-
Test peptides
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (for 100% hemolysis control)
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed three times with PBS. A final suspension of 1-2% (v/v) RBCs in PBS is prepared.
-
Peptide Incubation: Serial dilutions of the peptides are prepared in PBS in microcentrifuge tubes or a 96-well plate. An equal volume of the RBC suspension is added to each peptide dilution.
-
Controls:
-
Negative Control (0% hemolysis): RBCs incubated with PBS only.
-
Positive Control (100% hemolysis): RBCs incubated with a final concentration of 1% Triton X-100.
-
-
Incubation: The samples are incubated at 37°C for 1 hour with gentle shaking.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement: The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HC50 value is determined from a dose-response curve of peptide concentration versus percentage of hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test peptides
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test peptides.
-
Incubation: The cells are incubated with the peptides for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 (the concentration of peptide that inhibits 50% of cell growth) can be determined from a dose-response curve.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for validating the structure-function relationship of this compound through mutagenesis.
Caption: Workflow for Structure-Function Analysis of this compound Analogs.
This guide demonstrates that through systematic mutagenesis, the key residues of this compound responsible for its antimicrobial activity and cytotoxicity can be identified and modulated. This knowledge is crucial for the rational design of novel antimicrobial peptides with enhanced therapeutic potential, characterized by high potency against pathogens and minimal toxicity to the host. The presented data and protocols serve as a valuable resource for researchers in the field of antimicrobial drug development.
References
- 1. scispace.com [scispace.com]
- 2. The effect of C-terminal amidation on the efficacy and selectivity of antimicrobial and anticancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiofilm Activities of this compound Analogs Against Pathogenic Pseudomonas aeruginosa PA01 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Function Analysis of this compound Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tritrpticin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and responsible chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tritrpticin, an antimicrobial peptide. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care. Although specific toxicity data may not be readily available for all research peptides, they should be treated as potentially hazardous materials.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in either solid or solution form.
Ventilation: Handle powdered this compound in a well-ventilated area or a chemical fume hood to prevent inhalation.
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
This compound Disposal Protocol
The following step-by-step process outlines the recommended procedure for the safe disposal of this compound waste. This includes contaminated lab consumables and solutions containing the peptide.
Step 1: Segregation of Waste
Proper segregation is the first critical step in waste management. All items that have come into contact with this compound must be considered contaminated and segregated from general laboratory waste.
Contaminated materials may include:
-
Pipette tips
-
Gloves and other PPE
-
Weighing papers
-
Tubes and vials
-
Spill cleanup materials
-
Aqueous solutions containing this compound
Step 2: Containment of Waste
Use dedicated, clearly labeled, and leak-proof containers for the collection of this compound waste. The choice of container is important for ensuring safety and compliance.
| Container Type | Suitability for Peptide Waste | Notes |
| High-Density Polyethylene (HDPE) Carboys | Excellent for liquid waste | Ensure containers are compatible with any solvents used. |
| Puncture-Resistant Sharps Containers | Mandatory for needles, scalpels, etc. | Never dispose of sharps in regular waste containers. |
| Labeled, Sealable Plastic Bags or Bins | Good for solid waste (e.g., gloves, tubes) | Bags should be of sufficient thickness to prevent punctures. |
All waste containers must be kept closed except when adding waste.
Step 3: Labeling and Storage
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards. Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment to mitigate spills.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Never dispose of peptide waste down the drain or in the regular trash.
Experimental Protocol: Inactivation of this compound (General Guidance)
While specific inactivation protocols for this compound are not widely published, a common method for peptide inactivation in a laboratory setting involves chemical degradation. This procedure should be validated for this compound before routine use.
Objective: To chemically degrade this compound in solution to non-biologically active fragments before collection as hazardous waste.
Materials:
-
This compound solution
-
1 M Sodium hydroxide (NaOH) or 1 M Hydrochloric acid (HCl)
-
pH indicator strips
-
Appropriate PPE
-
Stir plate and stir bar
-
Labeled hazardous waste container
Methodology:
-
Working in a chemical fume hood, place the this compound solution in a suitable beaker with a stir bar.
-
Slowly add 1 M NaOH to raise the pH to >12 or 1 M HCl to lower the pH to <2. Monitor the pH using indicator strips.
-
Allow the solution to stir at room temperature for at least 24 hours to facilitate hydrolysis of the peptide bonds.
-
After the incubation period, neutralize the solution by adding the corresponding acid or base until the pH is between 6 and 8.
-
Dispose of the neutralized solution as hazardous chemical waste according to your institution's guidelines.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision points and steps in the process.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
